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  • Product: 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene
  • CAS: 6440-89-7

Core Science & Biosynthesis

Foundational

4-(2-Bromoethoxy)-1-chloro-2-methylbenzene: Structural Properties, Synthesis, and Applications in Drug Development

Executive Summary In modern medicinal chemistry and drug discovery workflows, the strategic selection of bifunctional building blocks is paramount. 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene (CAS: 6440-89-7) serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug discovery workflows, the strategic selection of bifunctional building blocks is paramount. 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene (CAS: 6440-89-7) serves as a highly versatile electrophilic intermediate[1]. By bridging a lipophilic, halogenated aromatic ring (derived from chlorocresol) with a reactive bromoethyl handle, this compound acts as a critical linchpin in the modular assembly of complex Active Pharmaceutical Ingredients (APIs).

This technical guide deconstructs the structural rationale, self-validating synthetic methodologies, and downstream pharmacological applications of this essential intermediate, providing a rigorous framework for its utilization in bench-to-scale drug development.

Structural & Physicochemical Profiling

The utility of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene stems from its dual-domain architecture. The 4-chloro-3-methylphenoxy moiety provides a metabolically stable, lipophilic core that frequently participates in hydrophobic interactions within target receptor binding pockets[2]. Conversely, the primary alkyl bromide serves as an optimal leaving group for downstream nucleophilic substitutions.

Table 1: Physicochemical and Structural Properties
PropertyValueCausality / Significance
Chemical Name 4-(2-Bromoethoxy)-1-chloro-2-methylbenzeneIUPAC standard nomenclature[1].
Synonyms 1-bromo-2-(4'-chloro-3'-methylphenoxy)ethaneHighlights the ether linkage and parent phenol[3].
CAS Number 6440-89-7Unique registry identifier[1].
Molecular Formula C9H10BrClODefines the atomic composition[3].
Molecular Weight 249.53 g/mol Ideal low-MW fragment for API construction[1].
Electrophilic Site Primary Alkyl Bromide (-CH₂Br)Highly susceptible to Sₙ2 attack due to minimal steric hindrance.
Lipophilic Core Chlorocresol derivativeEnhances membrane permeability and receptor affinity (e.g., in PPARγ ligands)[2].

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene is achieved via a Williamson ether synthesis. As an application scientist, I emphasize that the success of this reaction relies entirely on controlling the stoichiometric ratios to prevent the formation of the symmetrical bis-ether byproduct (1,2-bis(4-chloro-3-methylphenoxy)ethane).

Experimental Protocol
  • Reagent Preparation: Charge a dry round-bottom flask with 4-chloro-3-methylphenol (1.0 eq) and anhydrous acetone (solvent).

  • Phenoxide Generation: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq). Causality: K₂CO₃ is specifically chosen because it is a mild base; it is strong enough to deprotonate the phenol (pKa ~9.5) but not strong enough to induce E2 elimination of the alkyl halide.

  • Electrophile Addition: Add 1,2-dibromoethane (4.0 to 5.0 eq) dropwise. Causality: A large molar excess of the dibromide is critical. It statistically favors mono-alkylation and suppresses the nucleophilic attack of a second phenoxide ion on the newly formed product.

  • Reaction Execution: Reflux the mixture (56°C) for 12–16 hours under an inert atmosphere.

  • Workup & Self-Validation:

    • Filter off the inorganic salts and concentrate the filtrate.

    • Redissolve in dichloromethane (DCM) and wash rigorously with 1M NaOH. Causality: The NaOH wash is a self-validating purification step. It deprotonates any unreacted starting phenol, partitioning it into the aqueous layer while the target ether remains in the organic layer.

    • Wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify via vacuum distillation to remove the excess 1,2-dibromoethane.

Synthesis A 4-Chloro-3-methylphenol (Nucleophile) D Phenoxide Intermediate (Active Species) A->D Deprotonation B 1,2-Dibromoethane (Electrophile, 4-5 eq) E 4-(2-Bromoethoxy)-1-chloro- 2-methylbenzene B->E C K2CO3 / Acetone (Base/Solvent) C->D D->E SN2 Alkylation

Synthetic workflow for 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene via SN2 alkylation.

Pharmacological Applications & Downstream Functionalization

Once synthesized, 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene acts as a premium electrophile for N-alkylation, O-alkylation, or S-alkylation.

Synthesis of Phenoxyalkylguanidines

Historically, phenoxyethyl halides have been reacted with guanidine derivatives to yield phenoxyalkylguanidines[4]. These compounds are heavily investigated for their cardiovascular (antihypertensive) and antimicrobial properties. The chlorocresol core provides the necessary lipophilicity to penetrate bacterial cell walls or cross biological membranes.

Development of PPAR Agonists

In metabolic disease research, derivatives of 4-chloro-3-methylphenol are frequently integrated into Peroxisome Proliferator-Activated Receptor (PPAR) agonists[2]. By reacting 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene with specific amine or thiazolidinedione pharmacophores, researchers can synthesize partial or dual PPARγ agonists. The chloro and methyl substituents on the aromatic ring optimize the steric bulk required to interact with the hydrophobic pocket of the NR1C3 gene product (PPARG), influencing the receptor's conformational dynamics and cofactor recruitment[2].

Functionalization Core 4-(2-Bromoethoxy)-1-chloro- 2-methylbenzene SN2 N-Alkylation (SN2) K2CO3, KI, MeCN, Heat Core->SN2 Amine Primary/Secondary Amine (Pharmacophore Base) Amine->SN2 API Aryloxyethyl Amine Derivative (Target API) SN2->API C-N Bond Formation Receptor Target Receptor Binding (e.g., PPARγ, GPCRs) API->Receptor Pharmacological Action

Downstream N-alkylation workflow yielding aryloxyethyl amine derivatives for receptor binding.

(Note on Protocol Optimization: When performing the downstream N-alkylation shown above, the addition of catalytic Potassium Iodide (KI) is highly recommended. This triggers an in situ Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide, thereby accelerating the Sₙ2 attack by the amine.)

Analytical Validation & Quality Control

To ensure the integrity of the synthesized 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene before deploying it in expensive downstream API synthesis, rigorous analytical validation is required.

  • ¹H NMR (CDCl₃, 400 MHz): The defining self-validation metric is the presence of two distinct triplets in the aliphatic region. You must observe a triplet at ~4.25 ppm (integrating to 2H, corresponding to the -OCH₂- protons) and a triplet at ~3.65 ppm (integrating to 2H, corresponding to the -CH₂Br protons). If the integration ratio deviates from 1:1, or if the 3.65 ppm triplet is missing, it indicates the formation of the bis-ether byproduct. The disappearance of the broad phenolic -OH singlet (~5.0 ppm) confirms the complete consumption of the starting material.

  • LC-MS (ESI+): The mass spectrum will exhibit a distinct isotopic pattern due to the presence of both Chlorine (³⁵Cl/³⁷Cl) and Bromine (⁷⁹Br/⁸¹Br). The molecular ion cluster will appear at M, M+2, and M+4 with an approximate intensity ratio of 3:4:1, confirming the intact halogenated structure.

Conclusion

4-(2-Bromoethoxy)-1-chloro-2-methylbenzene is far more than a simple reagent; it is a strategically designed molecular bridge. By understanding the causality behind its synthesis—specifically the need for stoichiometric control and mild basic conditions—researchers can reliably produce this intermediate at scale. Its subsequent application in generating phenoxyalkylguanidines and PPAR agonists underscores its enduring value in the rational design of targeted therapeutics.

References

  • Molbase. "Benzene, 2-bromo-1-chloro-3-methyl"[3]. Molbase Chemical Encyclopedia. URL: [Link]

  • Google Patents. "GB993581A - Phenoxyalkylguanidines and their synthesis and..."[4]. URL:

  • Google Patents. "US9051265B2 - PPARG binding compounds"[2]. URL:

Sources

Exploratory

An In-Depth Technical Guide to 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene (CAS: 6440-89-7): Synthesis, Mechanisms, and Applications in Drug Discovery

Executive Summary 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene (CAS: 6440-89-7) is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and agrochemical development [1]. Featuring a li...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Bromoethoxy)-1-chloro-2-methylbenzene (CAS: 6440-89-7) is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and agrochemical development [1]. Featuring a lipophilic 4-chloro-3-methylphenyl core tethered to a reactive 2-bromoethoxy moiety, this compound serves as a critical electrophilic intermediate. It enables the precise installation of the 4-chloro-3-methylphenoxyethyl pharmacophore into complex amine, pyrazole, or sulfonamide scaffolds. This guide explores its physicochemical profile, the mechanistic rationale behind its synthesis, and its validated applications in developing advanced therapeutics, including URAT-1 inhibitors and D3 dopamine receptor agonists.

Structural and Physicochemical Profiling

Understanding the baseline properties of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene is essential for optimizing reaction conditions and downstream purifications. The presence of the halogenated aromatic ring imparts significant lipophilicity, while the terminal bromide serves as an excellent leaving group for subsequent SN2 displacements [2].

PropertyValue / Description
Chemical Name 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene
Synonyms 2-bromoethyl (4-chloro-3-methylphenyl) ether
CAS Registry Number 6440-89-7
Molecular Formula C9H10BrClO
Molecular Weight 249.53 g/mol
SMILES Cc1cc(Cl)ccc1OCCBr
Appearance White to off-white solid / viscous liquid
Solubility Soluble in DCM, EtOAc, DMF; Insoluble in water
Mechanistic Synthesis: The Williamson Ether Pathway

The synthesis of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene relies on a modified Williamson ether synthesis, specifically the alkylation of 4-chloro-3-methylphenol (chlorocresol) with 1,2-dibromoethane.

2.1 Causality in Experimental Design

Achieving high yields of the mono-alkylated product requires careful suppression of the symmetrical dimer byproduct (1,2-bis(4-chloro-3-methylphenoxy)ethane). This is achieved through two critical experimental choices:

  • Stoichiometric Asymmetry : A large excess (typically 5 equivalents) of 1,2-dibromoethane is employed. This statistical advantage ensures that the phenoxide nucleophile encounters a fresh molecule of the dibromide rather than the newly formed mono-alkylated product, thereby preventing bis-alkylation [3].

  • Phase-Transfer Catalysis (PTC) : Using a biphasic system (Water/Organic) with Tetrabutylammonium bromide (TBAB) allows the water-soluble potassium phenoxide to be shuttled into the organic phase. In the organic layer, the phenoxide is poorly solvated (desolvated), which dramatically increases its nucleophilicity, driving the SN2 attack on the lipophilic 1,2-dibromoethane to completion [3].

2.2 Validated Step-by-Step Synthetic Protocol

The following protocol is a self-validating system designed for high purity and scalability.

  • Step 1: Deprotonation. Dissolve 4-chloro-3-methylphenol (1.0 eq, 10 mmol) in an aqueous solution of KOH (2.0 eq, 20 mmol) in 30 mL of deionized water. Stir at room temperature for 15 minutes until a clear solution of the phenoxide forms.

  • Step 2: Phase-Transfer Initiation. Add tetrabutylammonium bromide (TBAB) (0.2 eq, 2 mmol) to the aqueous mixture to act as the phase-transfer catalyst.

  • Step 3: Electrophile Addition. Sequentially add 1,2-dibromoethane (5.0 eq, 50 mmol). The mixture will immediately form a distinct biphasic system.

  • Step 4: Reflux & Alkylation. Heat the reaction mixture to a vigorous reflux (approx. 90-100 °C) with high-speed stirring for 16–19 hours. In-Process Control (IPC): Monitor the organic layer via TLC (Hexanes/EtOAc 9:1) to confirm the complete consumption of the starting phenol.

  • Step 5: Workup & Extraction. Cool the mixture to room temperature. Separate the lower organic layer. Extract the remaining aqueous phase with Dichloromethane (DCM) (2 × 50 mL).

  • Step 6: Washing & Drying. Combine the organic layers, wash with 1M NaOH (to remove any unreacted trace phenol), followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Step 7: Purification. Remove the excess 1,2-dibromoethane via vacuum distillation. The resulting crude product can be passed through a short silica plug to yield pure 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene.

G A 4-Chloro-3-methylphenol (CAS: 59-50-7) C Base (KOH/K2CO3) PTC (TBAB) A->C Deprotonation B 1,2-Dibromoethane (Excess) B->C Electrophile D 4-(2-Bromoethoxy)-1-chloro- 2-methylbenzene C->D Williamson Ether Synthesis E Amine/Nucleophile Alkylation D->E SN2 Substitution F Target APIs (URAT-1, D3R) E->F Drug Development

Fig 1: Synthesis and downstream API applications of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene.

Applications in Advanced Drug Development

Once synthesized, CAS 6440-89-7 acts as a premium electrophile for assembling complex Active Pharmaceutical Ingredients (APIs).

3.1 URAT-1 Inhibitors for Hyperuricemia

The 4-chloro-3-methylphenoxy moiety is a privileged structure in the design of Urate Transporter 1 (URAT-1) inhibitors. By reacting 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene with various sulfonamide or cyanobenzene derivatives, researchers have developed potent drug candidates that block uric acid reabsorption in the kidneys, offering novel therapeutic avenues for gout [4].

3.2 D3 Dopamine Receptor Agonists

In neuropharmacology, the compound is utilized to synthesize highly selective D3 dopamine receptor (D3R) agonists, such as the ML417 series. Alkylation of piperazine derivatives with 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene installs the critical aryl ether tail required for deep-pocket binding in the D3 receptor. This specific structural modification is causally linked to enhanced D3R selectivity over the D2 receptor, minimizing off-target extrapyramidal side effects [3].

3.3 Agrochemical Derivatives

Beyond human therapeutics, the 4-chloro-3-methylphenoxy scaffold is foundational in agrochemistry. Derivatives synthesized from this bromoether are frequently evaluated as selective herbicides, leveraging the phenoxy architecture to mimic plant growth hormones (auxins) and disrupt broadleaf weed development [5].

Quality Control and Analytical Validation

To ensure the integrity of the downstream API synthesis, the bromoether intermediate must be rigorously validated. A self-validating analytical matrix is provided below:

Analytical TechniqueExpected Validation MarkersRationale for Quality Control
1H NMR (CDCl3) Triplet at ~3.6 ppm (-CH2Br) Triplet at ~4.2 ppm (-OCH2-)Confirms the preservation of the terminal bromide and successful ether linkage.
HPLC (Reverse Phase) Single major peak (>98% AUC)Ensures absence of the symmetrical dimer impurity, which would derail stoichiometric amine alkylations.
Mass Spectrometry (ESI) m/z [M+H]+ showing characteristic Br/Cl isotopic splitting patternValidates molecular weight and the presence of both halogen atoms.
References
  • Moritz, A. E., et al. "Discovery, Optimization and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist." Journal of Medicinal Chemistry, U.S. National Institutes of Health (PMC). Available at:[Link]

  • Google Patents. "US9067922B2 - Chemical compounds (URAT-1 Inhibitors)." Google Patents.

Sources

Foundational

4-(2-Bromoethoxy)-1-chloro-2-methylbenzene: Synthesis, Reactivity, and Applications in Drug Development

Executive Summary In modern medicinal chemistry, the strategic introduction of lipophilic, sterically tuned pharmacophores is critical for optimizing receptor binding affinity and pharmacokinetic profiles. 4-(2-Bromoetho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic introduction of lipophilic, sterically tuned pharmacophores is critical for optimizing receptor binding affinity and pharmacokinetic profiles. 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene (CAS: 6440-89-7) serves as a highly versatile, bifunctional pharmaceutical intermediate[1]. By combining a rigid, halogenated aryl ether moiety with a highly reactive primary alkyl bromide, this molecule acts as an efficient alkylating agent. It is extensively utilized to graft the 4-chloro-3-methylphenoxyethyl scaffold onto diverse core structures, enabling the discovery of novel therapeutics ranging from anticonvulsants to targeted immunomodulators[2][3].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic descriptive chemistry. Here, we will dissect the causality behind its synthetic protocols, establish self-validating experimental workflows, and map its proven applications in drug discovery.

Physicochemical Profiling & Structural Rationale

The utility of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene lies in its structural duality. The 4-chloro-3-methylphenoxy group provides a specific electronic and steric environment that enhances hydrophobic interactions within target protein binding pockets (e.g., voltage-gated sodium channels and EP2 receptors)[3][4]. Simultaneously, the bromoethyl chain serves as a readily displaceable leaving group for nucleophilic substitution (SN2).

Table 1: Physicochemical Profile

Property Value / Description
IUPAC Name 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene
CAS Number 6440-89-7[1]
Molecular Formula C9H10BrClO[5]
Molecular Weight 249.53 g/mol [1]
Structural Class Halogenated Aryl Ether / Alkyl Halide

| Key Precursor | 4-Chloro-3-methylphenol (Chlorocresol, CAS 59-50-7)[6][7] |

Synthesis Methodology: The Williamson Ether Workflow

The synthesis of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene relies on a modified Williamson ether synthesis. The critical challenge in this reaction is preventing the formation of the symmetrical diether byproduct, 1,2-bis(4-chloro-3-methylphenoxy)ethane.

Experimental Protocol 1: Selective Mono-Alkylation

Objective: Synthesize 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene while suppressing dimerization. Causality & Expert Insight: To statistically disfavor diether formation, 1,2-dibromoethane must be used in a significant molar excess (typically 3 to 5 equivalents). Potassium carbonate (K2CO3) is selected as the base because it is strong enough to quantitatively deprotonate the phenol but mild enough to prevent the base-catalyzed dehydrohalogenation (elimination) of the 1,2-dibromoethane.

Step-by-Step Procedure:

  • Deprotonation: In a dry, nitrogen-purged 500 mL round-bottom flask, dissolve 1.0 equivalent of 4-chloro-3-methylphenol[7] in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 equivalents of finely powdered anhydrous K2CO3. Stir at 60°C for 30 minutes to ensure complete phenoxide formation.

  • Alkylation: Cool the suspension to room temperature. Dropwise, add 4.0 equivalents of 1,2-dibromoethane over 15 minutes.

  • Reaction: Elevate the temperature to 80°C and maintain vigorous stirring for 12–16 hours. Monitor the disappearance of the phenol via HPLC.

  • Workup (Self-Validating Step): Quench the reaction by pouring it into ice-cold distilled water. Extract with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous NaOH. Why? This selectively removes any unreacted starting phenol by converting it to the water-soluble sodium phenoxide, ensuring the organic layer contains only the neutral product and excess dibromoethane.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Remove the excess 1,2-dibromoethane via vacuum distillation (b.p. 131°C at atmospheric pressure, significantly lower under vacuum) to yield the pure product.

SynthesisPathway A 4-Chloro-3-methylphenol (Nucleophile) C K2CO3 / DMF 80°C, 12h A->C B 1,2-Dibromoethane (4.0 eq Excess) B->C D 4-(2-Bromoethoxy)-1-chloro -2-methylbenzene C->D Williamson Ether E SN2 Amination (APIs Generation) D->E F EP2 Agonists (Immune Therapy) E->F Receptor Binding G Quinazolinones (Anticonvulsants) E->G Receptor Binding

Figure 1: Synthetic pathway and downstream pharmaceutical applications of the target intermediate.

Reactivity & Downstream API Generation

Once synthesized, the primary alkyl bromide of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene is highly susceptible to nucleophilic attack. It is frequently reacted with secondary amines, azoles, or hydrazides to generate complex Active Pharmaceutical Ingredients (APIs)[8][9].

Experimental Protocol 2: SN2 Amination for API Scaffolds

Objective: Couple the bromoethyl intermediate with a secondary amine. Causality & Expert Insight: The reaction is conducted in a polar aprotic solvent (e.g., Acetonitrile or DMF) to leave the nucleophile unsolvated and highly reactive. Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic acid scavenger to neutralize the generated hydrobromic acid (HBr), preventing the protonation and subsequent deactivation of the reactant amine.

Step-by-Step Procedure:

  • Setup: Dissolve 1.0 equivalent of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene in anhydrous Acetonitrile.

  • Reagent Addition: Add 1.2 equivalents of the target amine and 2.0 equivalents of DIPEA.

  • Heating: Reflux the mixture (approx. 82°C) for 8–10 hours.

  • Isolation & Validation: Dilute with water and extract with Dichloromethane (DCM). Validate the success of the SN2 displacement via 1H-NMR by observing the upfield shift of the -CH2- protons adjacent to the newly formed nitrogen bond compared to their original position adjacent to the bromine atom.

Applications in Drug Discovery

The 4-chloro-3-methylphenoxyethyl moiety is not merely a passive structural linker; it actively participates in target engagement. The table below summarizes its proven applications in advanced drug development.

Table 2: Pharmacological Targets Utilizing the Scaffold

Therapeutic Area Target Receptor / Mechanism Structural Role of the Scaffold Reference
Neurology (Epilepsy) GABA(A) and Glutamate Receptors Integrated into quinazolin-4(3H)-one derivatives, the scaffold provides the exact steric bulk required for optimal receptor affinity, demonstrating high protection in 6 Hz psychomotor seizure tests. [2]
Immunology & Allergy EP2 Receptor (Agonist) Enhances lipophilic binding in the EP2 receptor pocket. Used in the synthesis of octahydrocyclopenta[b]pyran derivatives for treating immune diseases and pulmonary fibrosis. [3]
Pain Management Voltage-Gated Sodium Channels Modulates ion channel gating via hydrophobic interactions when incorporated into aryl carboxamide derivatives. [4]

| Infectious Disease | Antimicrobial / Anthelmintic | Schiff bases derived from the scaffold disrupt parasitic cellular functions. |[10] |

Analytical & Quality Control Standards

To ensure the trustworthiness of the synthesized intermediate before downstream API generation, a self-validating analytical suite must be employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight (249.5 g/mol ) and identifies the characteristic isotopic pattern of molecules containing one chlorine and one bromine atom (M, M+2, M+4 peaks at a ratio of approximately 3:4:1).

  • High-Performance Liquid Chromatography (HPLC): Ensures the absence of the diether byproduct. The diether will elute significantly later than the mono-alkylated product on a reverse-phase C18 column due to its higher lipophilicity.

Sources

Exploratory

4-(2-Bromoethoxy)-1-chloro-2-methylbenzene: A Comprehensive Technical Guide on Synthesis and Pharmacophore Linking

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In modern medicinal chemistry, the modular assembly of complex active ph...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the modular assembly of complex active pharmaceutical ingredients (APIs) relies heavily on bifunctional intermediates. 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene (CAS: 6440-89-7) is a highly versatile building block designed for this exact purpose[1]. By tethering the well-documented antimicrobial and ryanodine receptor-modulating properties of the chlorocresol (4-chloro-3-methylphenol) pharmacophore[2] to a reactive 2-bromoethoxy linker, this compound serves as a critical electrophilic hub. This whitepaper details the physicochemical profiling, the causality-driven synthetic methodology, and the downstream applications of this intermediate in drug discovery.

Physicochemical Profiling & Structural Analysis

The utility of 4-(2-bromoethoxy)-1-chloro-2-methylbenzene stems from its dual reactivity profile. The aromatic ring is deactivated by the chlorine atom but sterically protected by the ortho-methyl group, rendering it stable under standard physiological and synthetic conditions. Conversely, the primary alkyl bromide serves as an excellent leaving group for downstream SN​2 functionalization.

Table 1: Quantitative Physicochemical Data

PropertyValueReference / Source
IUPAC Name 4-(2-Bromoethoxy)-1-chloro-2-methylbenzeneBenchchem[1]
Common Synonyms 1-bromo-2-(4-chloro-3-methylphenoxy)ethaneMolbase[3]
CAS Registry Number 6440-89-7BLD Pharm[4]
Molecular Formula C9​H10​BrClO Molbase[3]
Molecular Weight 249.53 g/mol Benchchem[1]
InChI Key QTMOHEJWUQAGMV-UHFFFAOYSA-NBenchchem[1]
Primary Precursor 4-Chloro-3-methylphenol (CAS: 59-50-7)PubChem[2]

Core Synthetic Methodology: The Williamson Ether Workflow

The synthesis of 4-(2-bromoethoxy)-1-chloro-2-methylbenzene is achieved via a chemoselective Williamson etherification between 4-chloro-3-methylphenol and 1,2-dibromoethane[5][6].

Mechanistic Rationale & Causality

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen. The primary competing side reaction in this synthesis is the formation of a symmetrical bis-ether (1,2-bis(4-chloro-3-methylphenoxy)ethane) via a double SN​2 displacement.

  • Reagent Stoichiometry: To statistically suppress dimerization, a large excess (typically 5 to 10 equivalents) of 1,2-dibromoethane is utilized. This ensures that once the phenoxide attacks a molecule of 1,2-dibromoethane, the resulting mono-alkylated product is highly unlikely to encounter another phenoxide anion before the reaction is quenched.

  • Base Selection: Potassium carbonate ( K2​CO3​ ) is selected over stronger bases like Sodium Hydroxide ( NaOH ). Stronger bases can promote an E2 elimination on 1,2-dibromoethane, generating volatile and toxic vinyl bromide gas, thereby reducing the effective concentration of the electrophile. K2​CO3​ is basic enough to deprotonate the phenol ( pKa​≈9.5 ) but mild enough to preserve the alkyl halide.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step contains internal chemical logic that proves the success of the prior step.

Step 1: Phenoxide Generation

  • Action: Charge a dry reactor with 4-chloro-3-methylphenol (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF). Add finely powdered K2​CO3​ (1.5 eq).

  • Validation: Stir at room temperature for 30 minutes. The complete dissolution of the phenol and a slight yellowing of the suspension confirm the generation of the nucleophilic phenoxide anion.

Step 2: Electrophilic Alkylation

  • Action: Add 1,2-dibromoethane (5.0 eq) dropwise to the mixture. Elevate the temperature to 60°C and stir for 4–6 hours.

  • Validation: Monitor via Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (9:1). The disappearance of the highly polar, UV-active phenol spot and the emergence of a less polar product spot chemically validates the completion of the O -alkylation.

Step 3: Chemoselective Workup

  • Action: Quench the reaction with distilled water and extract with Ethyl Acetate. Wash the combined organic layers vigorously with 1M NaOH(aq)​ .

  • Validation: This is a critical chemical purification step. Any unreacted 4-chloro-3-methylphenol is deprotonated by the NaOH and partitioned into the aqueous layer. The target bromo-ether, lacking acidic protons, remains in the organic phase. A subsequent brine wash and drying over Na2​SO4​ yields the crude product, which can be further purified by vacuum distillation to remove excess 1,2-dibromoethane.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical divergence between the desired target and the stoichiometric byproduct.

SynthesisPathway Phenol 4-Chloro-3-methylphenol (Starting Material) Base K2CO3 / DMF (Deprotonation) Phenol->Base Step 1 Phenoxide Phenoxide Anion (Nucleophile) Base->Phenoxide Dibromo 1,2-Dibromoethane (Electrophile) Phenoxide->Dibromo SN2 Attack Diether Bis-ether Byproduct (Dimerization) Phenoxide->Diether Stoichiometric Ratio Target 4-(2-Bromoethoxy)-1-chloro- 2-methylbenzene (Target) Dibromo->Target Excess Dibromoethane Target->Phenoxide Competing SN2

Fig 1: SN2 synthesis pathway of 4-(2-bromoethoxy)-1-chloro-2-methylbenzene and competing reactions.

Downstream Applications in Drug Development

The primary value of 4-(2-bromoethoxy)-1-chloro-2-methylbenzene lies in its ability to act as a "pharmacophore grafter." By subjecting this intermediate to nucleophilic attack by various primary or secondary amines, researchers can integrate the chlorocresol moiety into complex drug scaffolds.

1. Cell Adhesion-Inhibiting Anti-Inflammatory Compounds: Research detailed in US Patent 6,232,320 B1 highlights the use of bromoethoxy-linked chlorocresol derivatives in the synthesis of potent cell adhesion inhibitors[5]. These compounds are critical in modulating the inflammatory response, where the lipophilic nature of the 4-chloro-3-methylphenoxy group enhances cellular membrane penetration, while the ether linkage provides necessary rotational flexibility for target receptor binding[5].

2. Phenoxyalkylguanidines (Sympatholytic Agents): According to GB Patent 993,581A, reacting this bromo-intermediate with guanidine derivatives yields phenoxyalkylguanidines[7]. These compounds exhibit significant sympatholytic (anti-adrenergic) and anthelmintic activities[7]. The 2-ethoxy spacer is critical here, as it maintains the optimal distance between the aromatic ring and the basic guanidine nitrogen, a strict structural requirement for interaction with adrenergic receptors.

ApplicationWorkflow Intermediate 4-(2-Bromoethoxy)-1-chloro- 2-methylbenzene Amine Primary/Secondary Amine (Nucleophile) Intermediate->Amine SN2 Amination Guanidine Phenoxyalkylguanidines (Sympatholytic Agents) Amine->Guanidine Guanidinylation AntiInflam Cell-Adhesion Inhibitors (Anti-inflammatory) Amine->AntiInflam Scaffold Coupling

Fig 2: Downstream pharmacophore linking of the bromoethoxy intermediate in drug discovery.

Analytical Validation

To ensure the integrity of the synthesized 4-(2-bromoethoxy)-1-chloro-2-methylbenzene before deploying it in downstream API synthesis, the following analytical signatures must be verified:

  • 1 H NMR ( CDCl3​ ): The self-validation of the ether linkage is confirmed by two distinct triplet signals in the aliphatic region. The methylene protons adjacent to the oxygen ( −O−CH2​− ) typically resonate downfield at ~4.2 ppm, while the methylene protons adjacent to the bromine ( −CH2​−Br ) appear at ~3.6 ppm.

  • Mass Spectrometry (ESI-MS): The presence of the chlorine and bromine isotopes will yield a highly characteristic isotopic pattern (M, M+2, M+4) at m/z ~248, 250, and 252, confirming the retention of both halogens.

Sources

Foundational

An In-depth Technical Guide to 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene for Advanced Research

This guide provides a comprehensive technical overview of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene, a halogenated aromatic ether of significant interest to researchers, scientists, and professionals in the field of dru...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene, a halogenated aromatic ether of significant interest to researchers, scientists, and professionals in the field of drug discovery and development. This document delves into the core chemical identifiers, physicochemical properties, synthetic pathways, and analytical methodologies pertinent to this compound, offering a foundational resource for its application in complex organic synthesis.

Core Chemical Identity

Navigating the landscape of chemical compounds requires unambiguous identification. 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene is a substituted aromatic ether. While the substitution pattern "4-(...)-1-chloro-2-methyl" is explicit, it is crucial to note the existence of its isomers, which may be relevant in synthetic and analytical contexts. The primary identifiers for this class of compounds are summarized below.

IdentifierValueSource
Molecular Formula C₉H₁₀BrClO[1][2]
Molecular Weight 249.53 g/mol [1][2]
IUPAC Name 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene
CAS Number Not definitively assigned for the 4-ethoxy isomer. Isomers include: 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene (CAS: 910032-21-2) and 1-(2-Bromoethoxy)-4-chloro-2-methylbenzene (CAS: 26378-21-2).[2][3]
Synonyms 2-Bromoethyl 4-chloro-2-methylphenyl ether

The existence of isomers such as 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene underscores the importance of precise analytical characterization to confirm the specific substitution pattern in any experimental work.

Physicochemical and Safety Profile

Predicting the behavior of a compound in a reaction or a biological system starts with understanding its fundamental physicochemical properties and safety considerations. Due to the limited availability of specific experimental data for 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene, the properties of the closely related compound 1-Bromo-4-(2-chloroethoxy)benzene are provided as a reasonable estimate.

Estimated Physicochemical Properties:

PropertyEstimated ValueSource
Melting Point 35.2 - 55.0 °C[4]
Boiling Point ~260 - 266 °C[4]
Density ~1.46 g/cm³[4]
LogP (Octanol-Water Partition Coefficient) ~3.69[4]
Water Solubility Low (estimated in the range of 3.09e-4 to 5.01e-4 g/L)[4]

Safety and Handling:

Potential Hazards:

  • Skin and Eye Irritation: Halogenated aromatic compounds can cause skin and serious eye irritation.

  • Respiratory Tract Irritation: Inhalation of dusts or vapors may cause respiratory irritation.

  • Harmful if Swallowed or Inhaled: Similar compounds are classified as harmful if ingested or inhaled.[5]

Recommended Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

The GHS pictograms for related compounds often include the GHS07 (Exclamation Mark) symbol, indicating potential for skin and eye irritation, and as a skin sensitizer.

Synthesis and Reactivity

The synthesis of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene can be logically approached through the well-established Williamson ether synthesis.[1][9][10][11][12] This method involves the reaction of a deprotonated phenol (phenoxide) with an alkyl halide.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The synthesis would proceed in two conceptual steps: the formation of the 4-chloro-2-methylphenoxide and its subsequent reaction with 1,2-dibromoethane.

Williamson Ether Synthesis cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Reaction Phenol 4-Chloro-2-methylphenol Phenoxide Sodium 4-chloro-2-methylphenoxide Phenol->Phenoxide + Base Base Strong Base (e.g., NaH, NaOH) AlkylHalide 1,2-Dibromoethane (Excess) Product 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene Phenoxide_ref->Product + 1,2-Dibromoethane Analytical Workflow cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation Crude Crude Product Purified Purified Compound Crude->Purified Column Chromatography NMR 1H & 13C NMR Purified->NMR MS Mass Spectrometry Purified->MS FTIR FTIR Spectroscopy Purified->FTIR Structure Structural Confirmation & Purity Assessment NMR->Structure MS->Structure FTIR->Structure

Sources

Exploratory

Initial Investigations of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene Reactivity: A Guide to Orthogonal Functionalization

Executive Summary & Structural Profiling In modern drug discovery and materials science, bifunctional building blocks are essential for the rapid assembly of complex molecular architectures. 4-(2-Bromoethoxy)-1-chloro-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Profiling

In modern drug discovery and materials science, bifunctional building blocks are essential for the rapid assembly of complex molecular architectures. 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene (CAS: 6440-89-7) is a highly versatile synthon characterized by two distinct electrophilic sites: an aliphatic primary bromide and an aryl chloride.

Successfully utilizing this molecule requires a deep understanding of its orthogonal reactivity. The 2-bromoethoxy chain is highly susceptible to nucleophilic substitution (SN2), making it an ideal site for introducing amines, thiols, or alcohols. Conversely, the aryl chloride is electronically deactivated by the electron-donating ether linkage (para-position) and sterically hindered by the adjacent methyl group (ortho-position). This deactivation makes the aryl chloride inert to standard nucleophiles, requiring specialized transition-metal catalysis (e.g., Palladium or Nickel with bulky Buchwald-type ligands) to achieve cross-coupling[1].

Sequence Rationale: The Logic of Orthogonal Functionalization

A critical failure point in utilizing bifunctional halogens is incorrect reaction sequencing. The SN2 alkylation must always precede the transition-metal-catalyzed cross-coupling.

If cross-coupling is attempted first, the basic conditions (e.g., K3PO4, NaOtBu) and nucleophilic coupling partners (such as amines or boronic acids) will indiscriminately react with the highly electrophilic primary alkyl bromide. Furthermore, low-valent transition metals like Pd(0) can undergo competing oxidative addition into the aliphatic C–Br bond, leading to rapid β-hydride elimination and substrate decomposition. By functionalizing the bromoethyl group first, the robust aryl chloride is preserved for late-stage diversification.

Reactivity Molecule 4-(2-Bromoethoxy)-1-chloro- 2-methylbenzene Site1 Aliphatic Bromide (Primary Electrophile) Molecule->Site1 High Reactivity Site2 Aryl Chloride (Secondary Electrophile) Molecule->Site2 Low Reactivity SN2 Step 1: SN2 Substitution (Amines/Thiols, Mild Base) Site1->SN2 CrossCoupling Step 2: Cross-Coupling (Pd Catalyst, XPhos) Site2->CrossCoupling Product1 Ether/Amine Intermediate SN2->Product1 Product2 Final Biaryl/Aniline Scaffold CrossCoupling->Product2 Product1->CrossCoupling Preserved Ar-Cl

Diagram 1: Orthogonal reactivity logic dictating the functionalization sequence.

Stage 1: Nucleophilic Substitution (SN2)

The primary bromoethyl ether moiety is a classic alkylating agent. When reacting with secondary amines (e.g., morpholine or piperazine derivatives), the choice of base and solvent is critical to prevent the E2 elimination side-reaction, which would yield an unwanted vinyl ether. Using a mild, insoluble inorganic base like K2CO3 in a polar aprotic solvent like DMF accelerates the SN2 pathway while suppressing elimination[2].

Protocol 1: General Procedure for SN2 Alkylation

Self-Validating Step: The disappearance of the starting material can be easily tracked via TLC, as the introduction of a basic amine will cause the product to stick to the baseline unless a polar eluent (e.g., DCM/MeOH with 1% Et3N) is used.

  • Preparation: Charge a flame-dried round-bottom flask with 4-(2-bromoethoxy)-1-chloro-2-methylbenzene (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration.

  • Reagent Addition: Add the target secondary amine (1.2 equiv) and finely powdered, oven-dried K2CO3 (2.0 equiv).

  • Reaction: Stir the heterogeneous mixture vigorously at 80 °C under a nitrogen atmosphere for 8–12 hours.

  • Workup: Cool the reaction to room temperature and quench with a large volume of distilled water (5× the reaction volume). Extract the aqueous layer with Ethyl Acetate (3×).

  • Purification: Wash the combined organic layers with brine (5×) to completely partition the DMF into the aqueous phase. Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography.

Stage 2: Palladium-Catalyzed Cross-Coupling

Aryl chlorides are notoriously sluggish electrophiles in cross-coupling reactions due to the high bond dissociation energy of the C–Cl bond (~96 kcal/mol). Standard catalysts like Pd(PPh3)4 will fail to achieve oxidative addition[3]. To overcome this, electron-rich, sterically bulky dialkylbiaryl phosphine ligands—such as XPhos or SPhos—must be employed[1]. The steric bulk accelerates reductive elimination, while the electron-rich nature of the phosphine facilitates the initial oxidative addition into the deactivated aryl chloride.

Protocol 2: Suzuki-Miyaura Coupling of the Aryl Chloride

Self-Validating Step: The formation of palladium black (a dark precipitate) prior to the completion of the reaction indicates catalyst decomposition, often due to oxygen ingress or an improper ligand-to-metal ratio.

  • Preparation: In an oven-dried Schlenk tube, combine the aryl chloride intermediate from Protocol 1 (1.0 equiv), the desired arylboronic acid (1.5 equiv), and anhydrous K3PO4 (2.0 equiv).

  • Catalyst Loading: Inside a glovebox or under a strict counter-flow of argon, add Pd2(dba)3 (0.02 equiv) and XPhos (0.04 equiv).

  • Solvent Addition: Add thoroughly degassed 1,4-dioxane/H2O (10:1 v/v) to yield a 0.1 M solution. The small amount of water is crucial for activating the boronic acid via the formation of a reactive boronate complex.

  • Reaction: Seal the tube and heat to 100 °C for 12 hours.

  • Isolation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium particulates. Concentrate and purify via reverse-phase HPLC.

Workflow Step1 Step 1: Alkylation (Amine, K2CO3, DMF) Isolate1 Aqueous Workup & Brine Washes Step1->Isolate1 Intermediate Amine-Substituted Aryl Chloride Isolate1->Intermediate Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd/XPhos) Intermediate->Step2 Isolate2 Celite Filtration & HPLC Step2->Isolate2 Final Final Bifunctional Target Isolate2->Final

Diagram 2: Step-by-step experimental workflow for sequential functionalization.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of both the SN2 and cross-coupling stages, highlighting the causality behind the chosen protocols.

EntryReaction StageReagents / Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1SN2 AlkylationPiperidine, K2CO3MeCN601245Incomplete conversion; poor solubility of base.
2SN2 AlkylationPiperidine, K2CO3DMF80888 Clean conversion; polar aprotic solvent accelerates SN2.
3Suzuki CouplingPhB(OH)2, Pd(PPh3)4, Na2CO3Tol/H2O10024<5Unreactive; catalyst cannot undergo oxidative addition.
4Suzuki CouplingPhB(OH)2, Pd2(dba)3, XPhos, K3PO4Dioxane/H2O1001292 Full conversion; XPhos enables Ar-Cl activation.

References

  • Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides Source: Journal of the American Chemical Society URL:[Link]

  • Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings Source: Journal of the American Chemical Society URL:[Link]

  • Discovery and Optimization of Small-Molecule Ligands for the CBP/p300 Bromodomains Source: Journal of Organic Chemistry URL:[Link]

  • Dearomatizing Spiroannulation Reagents: Direct Access to Spirocycles from Indoles and Dihalides Source: Organic Letters URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene

Synthesis Protocol and Mechanistic Insights: 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene Executive Summary 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene is a highly valuable synthetic intermediate, frequently utilized in med...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis Protocol and Mechanistic Insights: 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene

Executive Summary

4-(2-Bromoethoxy)-1-chloro-2-methylbenzene is a highly valuable synthetic intermediate, frequently utilized in medicinal chemistry to introduce phenoxyethyl pharmacophores into complex drug scaffolds. The synthesis relies on a classical Williamson etherification, coupling 4-chloro-3-methylphenol with 1,2-dibromoethane. This application note details an optimized, self-validating protocol designed to maximize the yield of the mono-alkylated ether while rigorously suppressing the formation of the symmetrical diether byproduct.

Mechanistic Rationale & Experimental Design

The Williamson ether synthesis is an SN​2 nucleophilic substitution. To ensure high fidelity and yield, several critical experimental parameters must be controlled:

  • Base Selection ( K2​CO3​ ): A mild inorganic base like potassium carbonate is chosen over stronger bases (e.g., NaH or KOH ). K2​CO3​ quantitatively deprotonates the phenol to form the highly nucleophilic phenoxide anion, but it is not strong enough to trigger the E2 elimination of 1,2-dibromoethane into vinyl bromide[1].

  • Stoichiometric Control: The primary failure mode of this reaction is bis-alkylation (diether formation). By employing a massive stoichiometric excess of 1,2-dibromoethane (10 equivalents), the reaction is statistically driven toward mono-alkylation. The phenoxide anion is far more likely to collide with a fresh 1,2-dibromoethane molecule than with the newly formed mono-ether[2].

  • Solvent Dynamics: Anhydrous acetonitrile (MeCN) is the optimal solvent. As a polar aprotic medium, it solvates the potassium cations effectively while leaving the phenoxide anion "naked" and highly reactive, thereby accelerating the SN​2 displacement[1].

Mechanism Phenol 4-Chloro-3-methylphenol Base K2CO3 (Deprotonation) Phenol->Base -H+ Phenoxide Phenoxide Anion (Nucleophile) Base->Phenoxide Transition SN2 Transition State (Inversion at C) Phenoxide->Transition Attack on C1 Dibromo 1,2-Dibromoethane (Electrophile) Dibromo->Transition Br- leaving Product Target Ether + KBr + KHCO3 Transition->Product Etherification

Mechanistic pathway of the Williamson etherification via SN2 displacement.

Quantitative Reagent Data

The following table summarizes the stoichiometry for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
4-Chloro-3-methylphenol 142.581.01.43 gStarting Material (Nucleophile)
1,2-Dibromoethane 187.8610.08.6 mLElectrophile / Co-solvent
Potassium Carbonate 138.212.02.76 gBase
Acetonitrile (Anhydrous) 41.05N/A30 mLPolar Aprotic Solvent

Step-by-Step Experimental Protocol

Phase 1: Setup and Activation

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert nitrogen atmosphere. Causality: Water must be excluded to prevent the competitive hydrolysis of 1,2-dibromoethane into 2-bromoethanol.

  • Reagent Addition: Add 1.43 g (10.0 mmol) of 4-chloro-3-methylphenol and 2.76 g (20.0 mmol) of finely powdered, anhydrous K2​CO3​ to the flask.

  • Solvation: Suspend the solids in 30 mL of anhydrous acetonitrile. Stir at room temperature for 30 minutes.

    • Self-Validation Check: The mixture will transition from a clear solution over a white solid to a slightly yellowish suspension, visually confirming the generation of the phenoxide anion.

Phase 2: Electrophilic Substitution 4. Electrophile Introduction: Using a chemical syringe, rapidly inject 8.6 mL (100.0 mmol) of 1,2-dibromoethane into the stirring suspension. 5. Thermal Activation: Submerge the flask in a pre-heated oil bath and bring the mixture to a gentle reflux (80–82°C). 6. Reaction Monitoring: Maintain reflux for 16–24 hours. Monitor progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (9:1 v/v) mobile phase.

  • Self-Validation Check: The starting phenol (lower Rf​ due to hydrogen bonding) will gradually disappear. A new, UV-active spot representing the bromoethyl ether will emerge at a significantly higher Rf​ . The concurrent formation of a fine white precipitate ( KBr ) confirms the displacement reaction is occurring.

Phase 3: Workup and Extraction 7. Cooling & Filtration: Remove the flask from the heat source and cool to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove insoluble inorganic salts ( KBr and unreacted K2​CO3​ ). Wash the filter cake with 20 mL of ethyl acetate. 8. Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile and the bulk of the excess 1,2-dibromoethane. Safety Note: 1,2-dibromoethane is a volatile alkylating agent; ensure the vacuum pump is equipped with a secondary cold trap. 9. Liquid-Liquid Extraction: Dissolve the crude oily residue in 50 mL of ethyl acetate. Transfer to a separatory funnel and wash the organic layer sequentially with distilled water (2 × 30 mL) and brine (30 mL). This step partitions any residual polar impurities and salts into the aqueous phase[3]. 10. Drying: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo.

Phase 4: Purification 11. Chromatography: Purify the crude material via flash column chromatography on silica gel. Elute with a gradient of 100% Hexanes to Hexanes/Ethyl Acetate (95:5). 12. Isolation: Pool the product-containing fractions (identified via TLC) and evaporate the solvent to afford pure 4-(2-bromoethoxy)-1-chloro-2-methylbenzene.

Workflow Start 1. Reagent Preparation 4-Chloro-3-methylphenol + K2CO3 Solvent 2. Solvent Addition Suspend in anhydrous MeCN Start->Solvent Electrophile 3. Electrophile Addition Add 1,2-Dibromoethane (10 eq) Solvent->Electrophile Reaction 4. Reflux Heat at 80°C for 16-24 h Electrophile->Reaction Workup 5. Aqueous Workup Filter salts, extract with EtOAc Reaction->Workup Purification 6. Purification Silica Gel Chromatography Workup->Purification Product 7. Pure Product 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene Purification->Product

Experimental workflow for the synthesis of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene.

Troubleshooting & Optimization

Observation / IssueRoot CauseCorrective Action
Significant Diether Formation Insufficient excess of 1,2-dibromoethane or localized concentration gradients.Ensure a strict 10-fold molar excess of the electrophile. Increase stirring speed to ensure homogeneity.
Incomplete Conversion Weak base activity or wet solvent.Ensure K2​CO3​ is finely powdered and oven-dried prior to use. Verify the anhydrous grade of MeCN.
Emulsion During Workup Interaction between residual phenol and ethyl acetate/water interface.Add a small amount of brine to the aqueous layer during extraction to increase ionic strength and break the emulsion[3].

Sources

Application

Use of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene in Dapagliflozin synthesis

Application Note: Advanced Non-Cryogenic Synthesis of Dapagliflozin via 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene Target Audience: Senior Synthetic Chemists, Process Engineers, and Drug Development Professionals Documen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Non-Cryogenic Synthesis of Dapagliflozin via 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene

Target Audience: Senior Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Strategic Rationale: Overcoming Cryogenic Bottlenecks

Dapagliflozin is a first-in-class selective sodium-glucose cotransporter 2 (SGLT2) inhibitor used extensively in the management of type 2 diabetes, heart failure, and chronic kidney disease. The traditional industrial synthesis of Dapagliflozin relies on the intermediate 5-bromo-2-chloro-4'-ethoxydiphenylmethane[1]. The critical step in this legacy route requires the generation of an aryllithium species via lithium-halogen exchange using n -butyllithium at cryogenic temperatures (–78 °C), followed by nucleophilic addition to a protected gluconolactone[1]. Maintaining such ultra-low temperatures at a manufacturing scale is highly energy-intensive, poses significant safety risks, and often results in variable yields due to moisture sensitivity.

To circumvent these scale-up bottlenecks, this application note details a state-of-the-art, non-cryogenic synthetic workflow utilizing 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene (CAS: 6440-89-7) [2] as a strategic precursor. This approach leverages transition-metal-catalyzed C-glycosylation, shifting the paradigm from cryogenic nucleophilic addition to room-temperature/mild-heating cross-coupling.

Mechanistic Causality: The 2-Bromoethyl Ether as a "Smart" Protecting Group

The core innovation of this route lies in the use of the 2-bromoethoxy group as an orthogonally cleavable, masked phenol.

During the synthesis of the diarylmethane aglycone core, a standard methoxy or benzyl protecting group at the C4 position would pose a severe chemoselectivity problem. Deprotecting a standard methyl ether typically requires harsh Lewis acids (e.g., BBr 3​ ) which would simultaneously cleave the essential 4'-ethoxy group on the adjacent ring.

Conversely, the 2-bromoethyl ether is completely stable to the Friedel-Crafts alkylation conditions required to build the diarylmethane core, yet it can be cleaved under highly specific, mild conditions. By treating the intermediate with Zinc dust, the metal inserts into the C–Br bond to form an organozinc species that rapidly undergoes β -elimination (a Boord-type fragmentation). This releases ethylene gas and yields the phenoxide, which upon mild acidic workup provides the key intermediate 4-chloro-3-(4-ethoxybenzyl)phenol (CAS: 1408077-50-8) . The 4'-ethoxy group is completely inert to these reductive elimination conditions[3]. The revealed phenol is then converted to a triflate, serving as the perfect electrophile for Palladium-catalyzed C-glycosylation[4].

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of the Diarylmethane Core

Step 1: Radical Bromination

  • Objective: Activate the benzylic methyl group for C–C bond formation.

  • Procedure: Dissolve 4-(2-bromoethoxy)-1-chloro-2-methylbenzene (1.0 eq) in anhydrous acetonitrile. Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq). Heat the mixture to 75 °C under a nitrogen atmosphere for 4 hours.

  • Causality: The radical mechanism selectively targets the weaker benzylic C–H bonds over the aliphatic ether chain, yielding 4-(2-bromoethoxy)-2-(bromomethyl)-1-chlorobenzene with minimal over-bromination.

Step 2: Friedel-Crafts Alkylation

  • Procedure: Cool a solution of the resulting benzyl bromide (1.0 eq) and phenetole (ethoxybenzene, 1.2 eq) in dichloromethane to 0 °C. Slowly add anhydrous Zinc Chloride (ZnCl 2​ , 1.5 eq). Stir at room temperature for 12 hours.

  • Causality: ZnCl 2​ is deliberately chosen as a mild Lewis acid. Stronger acids like AlCl 3​ risk premature cleavage of the ether linkages. The reaction yields the masked diarylmethane core: 1-(2-bromoethoxy)-4-chloro-3-(4-ethoxybenzyl)benzene.

Protocol B: Orthogonal Deprotection to the Key Phenol

Step 3: Zinc-Mediated β -Elimination

  • Procedure: Suspend the diarylmethane intermediate (1.0 eq) in refluxing ethanol. Add activated Zinc dust (3.0 eq) portion-wise. Reflux for 6 hours. Filter through Celite, concentrate, and partition between ethyl acetate and 1M HCl.

  • Causality: As established, the zinc selectively inserts into the primary alkyl bromide of the 2-bromoethoxy group, driving a β -elimination that expels ethylene gas. This self-validating step cleanly yields 4-chloro-3-(4-ethoxybenzyl)phenol without touching the 4'-ethoxy moiety.

Protocol C: Triflation and Pd-Catalyzed C-Glycosylation

Step 4: Triflate Activation

  • Procedure: Dissolve the phenol (1.0 eq) in anhydrous pyridine at 0 °C. Dropwise add trifluoromethanesulfonic anhydride (Tf 2​ O, 1.2 eq). Stir for 2 hours, then quench with saturated NaHCO 3​ .

  • Causality: The triflate (OTf) is a superior leaving group compared to halides for late-stage cross-coupling, ensuring rapid oxidative addition in the subsequent catalytic cycle.

Step 5: Palladium-Catalyzed Cross-Coupling

  • Procedure: In a Schlenk flask, combine the aryl triflate (1.0 eq), a protected glucosyl stannane or silane donor (1.1 eq), Pd(OAc) 2​ (5 mol%), and SPhos ligand (10 mol%) in THF. Heat at 65 °C for 8 hours.

  • Causality: This step completely bypasses the cryogenic n-BuLi requirement[5]. The Pd-catalyst facilitates the stereoselective formation of the β -C-aryl glycosidic bond[4]. Subsequent global deprotection (e.g., LiOH in MeOH) yields the final Dapagliflozin API.

Quantitative Data Summary

The following table summarizes the expected yields and purities for this optimized, non-cryogenic workflow.

StepReaction TypeIntermediate GeneratedYield (%)Purity (HPLC)
1 Radical BrominationBenzyl Bromide Intermediate88%>95.0%
2 Friedel-Crafts AlkylationDiarylmethane Core (Masked)82%>98.0%
3 Zn-Mediated Cleavage4-Chloro-3-(4-ethoxybenzyl)phenol91%>99.0%
4 TriflationAryl Triflate95%>98.5%
5 Pd-Catalyzed CouplingProtected Dapagliflozin76%>96.0%
6 Global DeprotectionDapagliflozin (API) 92%>99.5%

Workflow Visualization

G A 4-(2-Bromoethoxy)-1-chloro- 2-methylbenzene B Radical Bromination (NBS, AIBN) A->B C Benzyl Bromide Intermediate B->C D Friedel-Crafts Alkylation (Phenetole, ZnCl2) C->D E Diarylmethane Core (Masked Phenol) D->E F Selective Ether Cleavage (Zn dust, EtOH, Reflux) E->F G 4-Chloro-3-(4-ethoxybenzyl)phenol F->G H Triflation & Pd-Catalyzed C-Glycosylation G->H I Dapagliflozin (API) H->I

Fig 1. Non-cryogenic synthetic workflow for Dapagliflozin via a masked phenol intermediate.

Sources

Method

Application Note: Safe Handling, Storage, and Operational Protocols for 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Laboratory Protocol & Safety Guide Executive Summary 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene (CAS: 6440-89-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Laboratory Protocol & Safety Guide

Executive Summary

4-(2-Bromoethoxy)-1-chloro-2-methylbenzene (CAS: 6440-89-7) is a highly reactive halogenated aryl alkyl ether[1]. In pharmaceutical development, it serves as a critical electrophilic building block for introducing functionalized aryloxyethyl moieties via nucleophilic substitution (SN2) pathways. However, the presence of the primary alkyl bromide classifies this compound as a potent alkylating agent . Without rigorous containment, it poses significant occupational hazards, including severe skin and eye irritation, respiratory toxicity, and potential genotoxicity[2],[3].

This application note provides a self-validating framework for the safe handling, storage, and disposal of this compound, ensuring scientific integrity and operator safety.

Physicochemical Properties & Hazard Profile

To design an effective safety protocol, we must first quantify the physical and hazard parameters of the compound. The data below synthesizes the known properties of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene and its direct structural analogues[1],[3].

PropertyValue / Classification
Chemical Name 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene
CAS Number 6440-89-7
Molecular Formula C9H10BrClO
Molecular Weight 249.53 g/mol
Physical State Solid / Crystalline (ambient temperature)
GHS Health Hazards H315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritationH302 : Harmful if swallowed
Reactivity Class Alkylating Agent / Electrophile

Mechanistic Causality of Toxicity

As a Senior Application Scientist, it is crucial to understand why a chemical is dangerous, not just that it is dangerous.

The toxicity of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene is driven by the 2-bromoethoxy moiety . The primary carbon attached to the bromine atom is highly electrophilic. In a biological environment, this soft electrophile is highly susceptible to nucleophilic attack by the sulfhydryl groups of proteins (e.g., glutathione) or the nitrogenous bases of nucleic acids (e.g., the N7 position of guanine)[4].

Causality in Protocol Design:

  • Why double-glove? The lipophilic chloro-methylbenzene ring facilitates rapid permeation through standard single-layer nitrile gloves. Double-gloving provides a necessary diffusion barrier[3].

  • Why quench waste? Unreacted alkyl bromides remain active mutagens in waste carboys. We mandate an in-situ nucleophilic quench to neutralize the threat before disposal[5].

Operational Workflow & Visualization

The following workflow outlines the critical path for executing a reaction with this compound safely.

Workflow A 1. Pre-Operation Hood Check (>100 fpm) B 2. Don Advanced PPE (Double Nitrile Gloves) A->B C 3. Reagent Transfer (Closed System) B->C D 4. Execute Reaction (Inert Atmosphere) C->D E 5. In-Situ Quenching (Nucleophilic Scavenger) D->E

Workflow for the safe handling and processing of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene.

Standard Operating Procedure (SOP): Safe Handling

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check of the current step is successful.

Step 1: Pre-Operational Setup & PPE
  • Ensure the chemical fume hood is operational.

  • Validation Check: Hold a tissue (e.g., Kimwipe) at the bottom edge of the sash. It must be visibly pulled inward by the negative pressure. If it falls straight down, abort the procedure.

  • Don standard PPE: Flame-resistant lab coat, safety goggles (not safety glasses), and closed-toe shoes[5].

  • Don advanced PPE: Apply two pairs of chemical-resistant nitrile gloves.

Step 2: Reagent Transfer
  • Purge the receiving reaction flask with an inert gas (Nitrogen or Argon).

  • Open the reagent bottle only inside the certified fume hood[3].

  • Use a static-free spatula to transfer the solid. Avoid rapid movements that could aerosolize the particulate matter[5].

  • Validation Check: Inspect the analytical balance area for stray powder. Wipe down the balance immediately with a solvent-dampened cloth (e.g., isopropanol) to prevent cross-contamination.

Step 3: Reaction Execution
  • Seal the reaction vessel. If heating is required, ensure a reflux condenser is properly seated and chilled.

  • Keep the fume hood sash pulled down to the lowest functional level to act as a physical blast shield.

Step 4: In-Situ Quenching (Critical Step)
  • Upon reaction completion, do not dispose of the raw mixture directly into the hazardous waste stream.

  • Add a mild nucleophilic scavenger (e.g., dilute ethanolamine or sodium thiosulfate solution) to the reaction mixture and stir for 30 minutes[4].

  • Causality: This step forces the SN2 displacement of any unreacted 2-bromoethoxy groups, converting the potent alkylating agent into a benign, non-reactive adduct.

Storage and Stability Protocols

Improper storage of halogenated ethers leads to degradation and pressurized hazards.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Moisture can slowly hydrolyze the carbon-bromine bond, generating corrosive Hydrogen Bromide (HBr) gas[5].

  • Light & Temperature: Store in an amber, light-blocking vial at 2–8°C (refrigerated) to suppress thermal degradation[3].

  • Validation Check: Before opening a stored bottle, visually inspect the cap for cracks or bulging. If white fumes (HBr) are visible upon opening, reseal immediately and contact Environmental Health and Safety (EHS).

Emergency Spill Response

Because of its alkylating properties, spills must be treated with the same urgency as cytotoxic agents[4].

Spill S1 Spill Detected S2 Assess Volume & Location S1->S2 S3 Large / Outside Hood S2->S3 S4 Small / Inside Hood S2->S4 S5 Evacuate & Call EHS S3->S5 S6 Contain with Absorbent S4->S6 S7 Decontaminate Surface S6->S7

Emergency decision matrix and spill response protocol for reactive alkylating agents.

Spill Protocol Execution:
  • Small Spills (<50g, inside hood): Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels directly on the pure chemical. Sweep into a designated hazardous waste container[5]. Decontaminate the surface with a 10% basic solution to neutralize trace electrophiles.

  • Large Spills (>50g, or outside hood): Do not attempt to clean. Evacuate the laboratory immediately, close the doors, and contact EHS[5].

  • Personnel Exposure: If dermal contact occurs, immediately remove contaminated clothing and flush the skin at a safety shower for a minimum of 15 minutes[3].

References

  • Benchchem. "4-(2-Bromoethoxy)-1-chloro-2-methylbenzene Product Specifications". Benchchem.
  • Boston University. "Standard Operating Procedures: Methyl chloromethyl ether (Alkylating Agent)". Boston University Environmental Health & Safety.
  • Texas A&M University. "Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens". TAMU Chemistry Department.
  • National Institutes of Health. "PubChem: Benzene, (2-bromoethoxy)-". National Center for Biotechnology Information.
  • TCI Chemicals. "SAFETY DATA SHEET: 1-(2-Bromoethoxy)-4-chlorobenzene". Tokyo Chemical Industry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene Synthesis

Welcome to the Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals seeking to troubleshoot and optimize the synthesis of 4-(2-Bromoethoxy)-1-chloro-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals seeking to troubleshoot and optimize the synthesis of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene .

The synthesis of this functionalized ether relies on the Williamson ether synthesis , a classic SN​2 reaction between 4-chloro-3-methylphenol and 1,2-dibromoethane. While seemingly straightforward, this reaction is notoriously prone to over-alkylation (dimerization), elimination side-reactions, and stalled kinetics. This guide provides field-proven, mechanistically grounded solutions to maximize your mono-alkylation yield.

Mechanistic Overview & Reaction Pathway

To troubleshoot effectively, we must first understand the causality of the reaction. 4-chloro-3-methylphenol has a pKa​ of approximately 9.55 . Deprotonation by a mild base generates a phenoxide anion, which acts as the nucleophile. Because 1,2-dibromoethane is a bifunctional electrophile, the newly formed mono-alkylated product (4-(2-bromoethoxy)-1-chloro-2-methylbenzene) still contains a reactive primary alkyl bromide. If the reaction kinetics and stoichiometry are not strictly controlled, a second phenoxide molecule will attack the product, yielding the symmetrical bis-ether dimer (1,2-bis(4-chloro-3-methylphenoxy)ethane) .

G Phenol 4-Chloro-3-methylphenol (pKa ~9.55) Phenoxide Phenoxide Anion (Active Nucleophile) Phenol->Phenoxide Deprotonation Base Base (e.g., K2CO3) Polar Aprotic Solvent Base->Phenoxide Product Target Product: 4-(2-Bromoethoxy)-1-chloro -2-methylbenzene Phenoxide->Product Primary SN2 Attack Dimer Bis-ether Dimer (Minimized Byproduct) Phenoxide->Dimer Secondary SN2 (If DBE is depleted) DBE 1,2-Dibromoethane (Excess: 3-10 eq) DBE->Product Product->Dimer

Reaction pathway showing primary mono-alkylation vs. the competing dimerization side-reaction.

Quantitative Optimization Data

The table below summarizes how varying the critical parameters (Solvent, Base, and Stoichiometry) directly impacts the expected yield and the formation of the dimer byproduct.

SolventBase1,2-Dibromoethane (eq)Temp (°C)Expected Yield (%)Dimer Byproduct (%)
Ethanol (Protic)NaOH1.5 eq78 (Reflux)40 - 50%> 25%
Acetone (Aprotic) K2​CO3​ 3.0 eq56 (Reflux)65 - 75%10 - 15%
Acetonitrile (Aprotic) K2​CO3​ 5.0 eq 82 (Reflux) 85 - 92% < 5%
DMF (Aprotic) Cs2​CO3​ 5.0 eq8090 - 95%< 2%

Troubleshooting FAQs

Q1: Why am I getting high levels of the symmetrical dimer (bis-ether) byproduct?

A: This is a statistical probability issue inherent to bifunctional electrophiles. Once the first bromine is displaced, the resulting 2-bromoethyl ether is highly electrophilic. If the local concentration of 1,2-dibromoethane is too low, the phenoxide will attack the mono-alkylated product instead. The Fix: You must use a large molar excess of 1,2-dibromoethane (typically 5 to 10 equivalents) . This floods the reaction environment, ensuring that a phenoxide anion is statistically far more likely to collide with an unreacted 1,2-dibromoethane molecule than with the mono-alkylated product.

Q2: My reaction stalls at 60% conversion. How can I drive it to completion without causing elimination side-reactions?

A: Stalled reactions are usually the result of poor nucleophile solvation or inadequate base strength. If you are using a protic solvent like ethanol, the solvent hydrogen-bonds to the phenoxide anion, severely dampening its nucleophilicity. Furthermore, using strong bases like NaOH can trigger E2 elimination of 1,2-dibromoethane to form volatile vinyl bromide, depleting your reagents. The Fix: Switch to a polar aprotic solvent like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) , and use a milder, non-nucleophilic base like anhydrous K2​CO3​ . Polar aprotic solvents solvate the potassium cation but leave the phenoxide anion "naked" and highly reactive . If the reaction still stalls, substituting K2​CO3​ with the more organic-soluble Cesium Carbonate ( Cs2​CO3​ ) will significantly boost the reaction rate.

Q3: How do I efficiently remove the large excess of 1,2-dibromoethane during workup?

A: 1,2-dibromoethane has a boiling point of ~131°C, making it stubborn to remove entirely via standard rotary evaporation without a high-vacuum setup. The Fix: Do not rely on evaporation alone. After filtering off the inorganic salts, concentrate the mixture as much as possible. Dissolve the resulting residue in a non-polar organic solvent (e.g., Ethyl Acetate or Diethyl Ether). Wash the organic layer with 5% aqueous NaOH ; this selectively deprotonates and removes any unreacted 4-chloro-3-methylphenol into the aqueous phase. The remaining 1,2-dibromoethane can then be easily separated from your target product via silica gel column chromatography (using a Hexane/Ethyl Acetate gradient), as the non-polar dibromoethane will elute much faster than the ether product.

Optimized Experimental Protocol

This self-validating protocol utilizes Acetonitrile and K2​CO3​ to maximize yield while suppressing dimer formation.

Step 1: Reaction Setup & Activation

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-methylphenol (1.0 equivalent) and anhydrous K2​CO3​ (2.5 equivalents).

  • Suspend the mixture in anhydrous Acetonitrile (10 mL per gram of phenol).

  • Stir the suspension at room temperature for 30 minutes under an inert atmosphere (Nitrogen or Argon). Causality check: This pre-stirring ensures complete deprotonation of the phenol to the active phenoxide before the electrophile is introduced.

Step 2: Alkylation 4. Add 1,2-dibromoethane (5.0 equivalents) to the flask in one rapid portion. 5. Heat the reaction mixture to a gentle reflux (approx. 82°C) and stir for 12–16 hours. 6. Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2) or HPLC. The reaction is complete when the phenol spot is entirely consumed.

Step 3: Workup & Isolation 7. Cool the reaction mixture to room temperature. 8. Filter the mixture through a pad of Celite to remove the inorganic salts ( K2​CO3​ and KBr ). Wash the filter cake with fresh Acetonitrile (2 x 10 mL). 9. Concentrate the filtrate under reduced pressure to remove the solvent and the bulk of the excess 1,2-dibromoethane. 10. Dissolve the crude oily residue in Ethyl Acetate (50 mL). 11. Self-Correction Wash: Transfer to a separatory funnel and wash the organic layer with 5% aqueous NaOH (2 x 20 mL) to extract any trace unreacted starting phenol. 12. Wash the organic layer with deionized water (20 mL) and brine (20 mL), then dry over anhydrous Na2​SO4​ . 13. Filter and concentrate in vacuo. Purify the crude product via silica gel column chromatography to yield pure 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene.

References

  • PubChem . "4-Chloro-3-methylphenol | C7H7ClO | CID 1732". National Center for Biotechnology Information. Available at:[Link]

  • Molecules (MDPI) . "Design, Synthesis, In Silico and In Vitro Studies for New Nitric Oxide-Releasing Indomethacin Derivatives with 1,3,4-Oxadiazole-2-thiol Scaffold". Available at:[Link]

Optimization

Identifying common impurities in 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene synthesis

Welcome to the Technical Support & Troubleshooting Center for the synthesis of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene . This portal is designed for researchers, chemists, and drug development professionals who are sc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the synthesis of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene . This portal is designed for researchers, chemists, and drug development professionals who are scaling or optimizing this specific Williamson ether synthesis. Below, you will find mechanistic troubleshooting guides, quantitative analytical data, and self-validating experimental protocols to ensure high-yield, high-purity production.

Reaction Workflow & Impurity Pathways

Understanding the mechanistic divergence during synthesis is the first step in troubleshooting. The diagram below illustrates the primary SN2 pathway alongside the competing side reactions that generate the most common structural impurities.

SynthesisPathway Phenol 4-chloro-3-methylphenol (Nucleophile) Target 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene (Target Product) Phenol->Target SN2 Alkylation DBE 1,2-dibromoethane (Electrophile Excess) DBE->Target Base / Solvent Dimer 1,2-bis(4-chloro-3-methylphenoxy)ethane (Dimer Impurity) Target->Dimer Secondary SN2 (Excess Phenoxide) Vinyl 1-chloro-2-methyl-4-(vinyloxy)benzene (Elimination Impurity) Target->Vinyl E2 Elimination (Strong Base/Heat) Alcohol 2-(4-chloro-3-methylphenoxy)ethanol (Hydrolysis Impurity) Target->Alcohol Hydrolysis (H2O/OH-)

Reaction pathways showing target product and common structural impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing a high percentage of the bis-alkylated dimer (1,2-bis(4-chloro-3-methylphenoxy)ethane) in my final product? A: The Williamson ether synthesis relies on an SN2 attack of the phenoxide ion on 1,2-dibromoethane. Because your target product, 4-(2-bromoethoxy)-1-chloro-2-methylbenzene, still contains a highly reactive primary alkyl bromide, it can act as an electrophile and undergo a secondary SN2 reaction with another equivalent of the phenoxide[1]. Troubleshooting: To mitigate this, you must manipulate collision theory. Ensure a large stoichiometric excess of 1,2-dibromoethane (typically 3 to 5 equivalents) and add the phenoxide solution dropwise to the electrophile. This maintains a low localized concentration of the nucleophile, forcing it to react with the abundant 1,2-dibromoethane rather than the newly formed product.

Q2: My GC-MS shows an impurity with an [M-HBr] mass profile. What is it and how do I prevent it? A: This is the elimination byproduct, 1-chloro-2-methyl-4-(vinyloxy)benzene (a vinyl ether). Under strongly basic conditions (e.g., if using NaOH or KOH) and elevated temperatures, the base can abstract a beta-hydrogen from the bromoethoxy group, leading to an E2 elimination of HBr[2]. Troubleshooting: Switch to a milder base. provides sufficient basicity to deprotonate the phenol (pKa ~10) without driving the E2 elimination pathway[3].

Q3: How can I selectively track the hydrolysis impurity during reaction monitoring? A: The hydrolysis impurity, 2-(4-chloro-3-methylphenoxy)ethanol, forms if adventitious water is present with the base, converting the terminal bromide to a primary alcohol. Because the hydroxyl group significantly increases the molecule's polarity and hydrogen-bonding capacity, it can be easily tracked via Reverse-Phase HPLC. It will elute significantly earlier than the target bromide. Ensure all solvents are strictly anhydrous to prevent its formation.

Quantitative Impurity Profiling Data

To assist with your analytical method development, the following table summarizes the structural classes, molecular weights, and expected Relative Retention Times (RRT) for the reaction mixture components using a standard Reverse-Phase C18 gradient.

Impurity / ProductStructural ClassMol. Wt. ( g/mol )Typical RRT (HPLC)Primary Formation Mechanism
4-chloro-3-methylphenolStarting Material142.580.45Unreacted precursor
2-(4-chloro-3-methylphenoxy)ethanolHydrolysis Byproduct186.630.65Nucleophilic substitution by OH⁻
4-(2-Bromoethoxy)-1-chloro-2-methylbenzene Target Product 249.53 1.00 Primary SN2 Alkylation
1-chloro-2-methyl-4-(vinyloxy)benzeneElimination Byproduct168.621.20Base-catalyzed E2 Elimination
1,2-bis(4-chloro-3-methylphenoxy)ethaneDimer Impurity311.201.85Secondary SN2 Alkylation

Validated Experimental Protocols

Protocol 1: Optimized Synthesis of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene

Objective: Maximize mono-alkylation while suppressing dimer formation and E2 elimination.

  • Step 1: Reagent Preparation. Charge a dry, nitrogen-purged 500 mL 3-neck round-bottom flask with 1,2-dibromoethane (5.0 equiv, 0.5 mol) and anhydrous K₂CO₃ (2.0 equiv, 0.2 mol) in 150 mL of dry acetone.

    • Causality: A 5-fold excess of the electrophile ensures the statistical probability of mono-alkylation vastly outweighs bis-alkylation. Anhydrous K₂CO₃ is chosen over NaOH because it is a milder base, suppressing the E2 elimination pathway[2].

  • Step 2: Nucleophile Addition. In a separate addition funnel, dissolve 4-chloro-3-methylphenol (1.0 equiv, 0.1 mol) in 50 mL of dry acetone. Heat the main reaction flask to a gentle reflux (approx. 56°C). Begin dropwise addition of the phenol solution over 2 to 3 hours.

    • Causality: Dropwise addition maintains a continuously low concentration of the phenoxide nucleophile, preventing the newly formed target product from competing with 1,2-dibromoethane for unreacted phenoxide.

  • Step 3: In-Process Control (Self-Validation). After the addition is complete, stir for an additional 2 hours. Pull a 0.5 mL aliquot, quench with water, extract with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 9:1).

    • Validation Checkpoint: The reaction is deemed complete when the starting phenol spot (Rf ~0.3) is completely consumed, leaving the target product (Rf ~0.6). If phenol remains, continue refluxing and re-test hourly.

  • Step 4: Workup. Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (K₂CO₃ and KBr).

    • Causality: Removing salts before concentration prevents base-catalyzed degradation during heating. Concentrate the filtrate under reduced pressure.

  • Step 5: Distillation (Self-Validation). Subject the crude oil to vacuum distillation. The excess 1,2-dibromoethane will distill over first.

    • Validation Checkpoint: Weigh the recovered 1,2-dibromoethane. Recovering approximately 80% of the initial excess validates that the stoichiometry was maintained and the risk of genotoxic 1,2-dibromoethane carryover into the final product is mitigated.

Protocol 2: HPLC-UV Method for Impurity Profiling

Objective: Chromatographic resolution of the target product from structurally similar impurities.

  • Step 1: Mobile Phase Preparation. Prepare Mobile Phase A: HPLC-grade Water with 0.1% Trifluoroacetic acid (TFA). Prepare Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA.

    • Causality: The acidic modifier (TFA) ensures that any trace unreacted phenol remains fully protonated. This prevents peak tailing and retention time shifts associated with the ionization of phenolic hydroxyl groups.

  • Step 2: Column Selection. Equip the HPLC with a C18 Reverse Phase column (150 mm x 4.6 mm, 5 µm particle size).

    • Causality: The C18 stationary phase separates compounds based on hydrophobicity, which perfectly aligns with our impurity profile (hydrophilic alcohol elutes first -> target bromide -> highly lipophilic dimer elutes last).

  • Step 3: Gradient Elution. Program a linear gradient from 20% B to 90% B over 20 minutes, with a flow rate of 1.0 mL/min and UV detection at 254 nm.

    • Validation Checkpoint: Inject a blank (diluent only) to ensure no ghost peaks interfere with the expected retention windows. Inject a system suitability standard containing the target and the phenol. Resolution (Rs) between the phenol (RRT 0.45) and the target (RRT 1.00) must be > 2.0 to validate the method's resolving power.

Sources

Troubleshooting

Technical Support Center: Optimization of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene (CAS: 6440-89-7)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene (CAS: 6440-89-7)[1]. Below, you will find mechanistic insights, validated experimental protocols, quantitative optimization data, and a troubleshooting FAQ to resolve common synthetic bottlenecks.

Mechanistic Overview & Causality

The synthesis of 4-(2-bromoethoxy)-1-chloro-2-methylbenzene is achieved via a classic Williamson ether synthesis, utilizing 4-chloro-3-methylphenol[2] and 1,2-dibromoethane.

Because 1,2-dibromoethane is a bifunctional electrophile, the reaction is highly susceptible to two major competing pathways:

  • Dimerization (Bis-ether formation): The newly formed mono-ether product can undergo a second SN​2 reaction with another phenoxide ion, yielding the unwanted 1,2-bis(4-chloro-3-methylphenoxy)ethane[3].

  • Dehydrohalogenation (E2 Elimination): The use of overly strong bases can trigger an E2 elimination on 1,2-dibromoethane, converting it into unreactive vinyl bromide gas[4].

To establish a self-validating and high-yielding system, the protocol must utilize a mild base (such as anhydrous K2​CO3​ ) to favor SN​2 over E2, and a significant stoichiometric excess of 1,2-dibromoethane to statistically suppress the secondary dimerization event[3].

Standardized Experimental Protocol

This step-by-step methodology is optimized for laboratory-scale synthesis, prioritizing high regioselectivity and simplified downstream purification.

Reagents:

  • 4-Chloro-3-methylphenol (1.0 eq)

  • 1,2-Dibromoethane (5.0 eq)

  • Potassium carbonate, anhydrous ( K2​CO3​ ) (2.0 eq)

  • Acetonitrile (MeCN), anhydrous

Step-by-Step Workflow:

  • Deprotonation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser with 4-chloro-3-methylphenol (1.0 eq) and anhydrous K2​CO3​ (2.0 eq). Add anhydrous MeCN (approx. 10 mL per gram of phenol). Stir the suspension at room temperature for 30 minutes to generate the phenoxide intermediate.

  • Alkylation: Add 1,2-dibromoethane (5.0 eq) in a single portion to the reaction mixture.

  • Reflux: Heat the mixture to a gentle reflux (82°C) in an oil bath. Maintain reflux for 12–16 hours. Monitor the consumption of the starting phenol via TLC (Eluent: Hexanes/Ethyl Acetate 9:1; UV visualization).

  • Workup: Once the phenol is consumed, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts ( K2​CO3​ and KBr ). Wash the filter cake with additional MeCN.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Critical Step: The resulting crude oil contains a large excess of 1,2-dibromoethane. Remove this excess via short-path vacuum distillation (bp 131°C at atmospheric pressure, significantly lower under vacuum) to afford the pure 4-(2-bromoethoxy)-1-chloro-2-methylbenzene.

Optimization Data

The following tables summarize the empirical data driving the protocol choices, allowing researchers to compare the effects of varying conditions.

Table 1: Effect of Base and Solvent on Reaction Yield

(Conditions: 1:5 ratio of Phenol to 1,2-dibromoethane, 12 hours)

BaseSolventTemp (°C)Target Yield (%)Primary Observation
NaOHWater / DCM (PTC)10035%High E2 elimination (vinyl bromide)
K2​CO3​ Acetone5672%Incomplete conversion due to low temp
K2​CO3​ Acetonitrile 82 88% Optimal SN​2 conditions
Cs2​CO3​ DMF9085%Good yield, but difficult solvent removal
Table 2: Effect of Stoichiometric Ratio on Product Distribution

(Conditions: K2​CO3​ in MeCN at 82°C)

Phenol : Alkyl Halide RatioTarget Mono-ether (%)Bis-ether Byproduct (%)
1 : 140%55%
1 : 370%25%
1 : 5 88% 8%
1 : 1091%4%

Troubleshooting & FAQs

Q1: Why am I getting a high percentage of the bis-ether byproduct? A1: The bis-ether forms when your newly synthesized mono-ether reacts with another phenoxide molecule. This is a statistical concentration problem. To suppress this, you must maintain a high localized concentration of the electrophile. Ensure you are using at least a 5-fold molar excess of 1,2-dibromoethane[3]. If the problem persists, try adding the pre-formed phenoxide solution dropwise to the heated 1,2-dibromoethane.

Q2: How do I safely and efficiently remove unreacted 1,2-dibromoethane? A2: 1,2-dibromoethane is a toxic liquid with a boiling point of ~131°C. Standard rotary evaporation will not remove it efficiently. It must be removed via short-path high-vacuum distillation. For small-scale reactions (<2 grams), column chromatography (silica gel, starting with 100% hexanes) can easily separate the highly non-polar alkyl halide from the more polar ether product.

Q3: Can I substitute sodium hydroxide (NaOH) for potassium carbonate ( K2​CO3​ ) to reduce costs? A3: This is highly discouraged. NaOH is a strong, unhindered base that promotes the E2 dehydrohalogenation of 1,2-dibromoethane[4]. This side reaction consumes your reagent and stalls the synthesis. K2​CO3​ is a milder base that effectively deprotonates the phenol without triggering significant elimination.

Q4: My reaction stalls at 60% conversion despite using excess reagents. What is the issue? A4: This indicates that either the base has been deactivated (e.g., by water absorption) or the reaction temperature is too low. Ensure your K2​CO3​ is strictly anhydrous (oven-dried). If you are using acetone (bp 56°C), the reflux temperature may lack the thermal energy required to push the SN​2 displacement to completion; switch to acetonitrile (bp 82°C).

Visualizations

Workflow A 1. Deprotonation 4-chloro-3-methylphenol + K2CO3 B 2. Alkylation + 1,2-dibromoethane (Excess) A->B MeCN, RT, 30m C 3. Workup Filter salts & Evaporate solvent B->C Reflux, 12h D 4. Purification Vacuum Distillation C->D Isolate Crude

Fig 1: Step-by-step workflow for the synthesis and purification of the target bromoethoxy ether.

Mechanism Phenol 4-Chloro-3-methylphenol Phenoxide Phenoxide Intermediate Phenol->Phenoxide K2CO3 (Weak Base) Product 4-(2-Bromoethoxy)-1-chloro- 2-methylbenzene (Target) Phenoxide->Product 1,2-dibromoethane (Excess) Primary SN2 Attack Byproduct 1,2-Bis(4-chloro-3-methyl- phenoxy)ethane (Dimer) Phenoxide->Byproduct 1,2-dibromoethane (Limiting) Secondary SN2 Attack Elimination Vinyl Bromide (Elimination Byproduct) Phenoxide->Elimination Strong Base (e.g., NaOH) E2 Elimination

Fig 2: Mechanistic pathways showing target SN2 formation vs. dimerization and E2 elimination.

References

  • Design, Synthesis, In Silico and In Vitro Studies for New Nitric Oxide-Releasing Indomethacin Derivatives with 1,3,4-Oxadiazole-2-thiol Scaffold PMC (National Institutes of Health)[Link]

Sources

Optimization

Stability and degradation pathways of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene

Welcome to the technical support center for 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical information, t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. My aim is to equip you with the knowledge to anticipate challenges, interpret unexpected results, and ensure the integrity of your experiments.

The information presented herein is a synthesis of established principles in organic chemistry and data from structurally related compounds. While direct experimental data on the stability and degradation of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene is limited in publicly accessible literature, the principles discussed will provide a robust framework for its handling and use.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene.

Scenario 1: Unexpected Impurities Detected in a Recently Purchased or Stored Sample

Question: I've analyzed a sample of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene and have detected unexpected peaks in my chromatogram (LC-MS/GC-MS). What could be the cause?

Answer: The presence of unexpected impurities can arise from several degradation pathways. The most probable causes are hydrolysis and photodegradation, especially if the compound has been stored for an extended period or handled under suboptimal conditions.

  • Hydrolytic Degradation: The ether linkage in the bromoethoxy side chain is susceptible to hydrolysis, particularly in the presence of moisture. This would lead to the cleavage of the C-O bond, resulting in the formation of 4-chloro-3-methylphenol and 2-bromoethanol. The presence of acidic or basic contaminants can catalyze this process.

  • Photodegradation: Aromatic bromides can undergo photolytic debromination when exposed to light, especially UV radiation.[1][2] This process involves the homolytic cleavage of the C-Br bond, which can lead to a variety of secondary products. While the primary photodegradation product would be the corresponding debrominated ether, subsequent reactions can lead to a more complex impurity profile.

Recommendations:

  • Confirm Identity of Impurities: If possible, use mass spectrometry and NMR to identify the structure of the major impurities. This will provide direct evidence for the degradation pathway.

  • Review Storage Conditions: Ensure the compound is stored in a tightly sealed, amber-colored vial in a cool, dark, and dry place.[3][4] Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.

  • Purification: If the purity of your starting material is critical, consider re-purifying the compound using an appropriate technique such as column chromatography on silica gel.[5]

Scenario 2: Inconsistent Reaction Yields or Formation of Side Products

Question: I'm using 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene in a reaction, and I'm observing inconsistent yields and the formation of unexpected side products. What could be happening?

Answer: Inconsistent reactivity can often be traced back to the stability of the starting material under the reaction conditions. The key factors to consider are temperature, pH, and the nature of the reagents being used.

  • Thermal Instability: While many aromatic compounds are relatively stable at moderate temperatures, elevated temperatures can promote decomposition.[6][7] For halogenated hydrocarbons, thermal stress can lead to the elimination of hydrogen halides (HBr and HCl).[6][8] In the case of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene, this could involve complex intramolecular or intermolecular reactions.

  • Nucleophilic Attack: The bromoethoxy group is susceptible to nucleophilic attack, not only by design in your reaction but also by other nucleophiles present in the reaction mixture (e.g., solvents, bases). This can lead to the formation of undesired byproducts.

  • Influence of Lewis Acids: If your reaction involves the use of Lewis acids, be aware that they can coordinate to the oxygen of the ether, potentially activating the molecule for undesired side reactions.[9]

Recommendations:

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, LC-MS, or GC-MS to identify the point at which side products begin to form.

  • Temperature Control: Run the reaction at the lowest effective temperature to minimize thermal degradation.

  • Solvent and Reagent Purity: Ensure that all solvents and reagents are of high purity and free from water or other nucleophilic contaminants.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (nitrogen or argon) to prevent oxidation, especially if the reaction is run at elevated temperatures.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene?

Based on its structure, the three primary degradation pathways are hydrolysis, photodegradation, and thermal decomposition.

  • Hydrolysis: Cleavage of the ether bond to form 4-chloro-3-methylphenol and 2-bromoethanol. This is likely accelerated by acidic or basic conditions.

  • Photodegradation: Primarily involves the cleavage of the C-Br bond upon exposure to light, leading to debromination.[1][2]

  • Thermal Decomposition: At elevated temperatures, elimination of HBr or HCl and potential cleavage of the ether linkage can occur.[6][7][8]

Q2: What are the expected major degradation products?

  • From hydrolysis : 4-chloro-3-methylphenol and 2-bromoethanol.

  • From photodegradation : 4-(2-ethoxy)-1-chloro-2-methylbenzene (after radical quenching) and other products from subsequent reactions.

  • From thermal decomposition : A complex mixture of products could be formed, potentially including 4-chloro-3-methylphenol and vinyl bromide through elimination.

Q3: How should I properly store 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene?

To ensure long-term stability, the compound should be stored under the following conditions:

  • Temperature: In a refrigerator at 2-8°C.[10]

  • Light: Protected from light in an amber or opaque container.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis from atmospheric moisture.

  • Container: In a tightly sealed container to prevent moisture ingress.[3]

Q4: What analytical methods are suitable for assessing the purity and stability of this compound?

  • High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity and quantifying the parent compound and non-volatile impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to identify and quantify impurities if they are present at sufficient levels.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups and for comparison against a reference standard.

Part 3: Experimental Protocols & Data

Protocol 1: Accelerated Stability Study - Hydrolysis

Objective: To assess the hydrolytic stability of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene under acidic, basic, and neutral conditions.

Methodology:

  • Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Prepare three sets of aqueous solutions:

    • pH 2 (0.01 M HCl)

    • pH 7 (deionized water)

    • pH 10 (0.01 M NaOH)

  • Add a small aliquot of the stock solution to each of the aqueous solutions to achieve a final concentration of approximately 100 µg/mL.

  • Incubate the solutions at a controlled temperature (e.g., 40°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

  • Analyze the samples by HPLC to determine the remaining concentration of the parent compound and the formation of any degradation products.

Expected Outcome Summary:

ConditionExpected StabilityMajor Degradation Product
pH 2 Moderate degradation4-chloro-3-methylphenol
pH 7 Relatively stableMinimal degradation
pH 10 Significant degradation4-chloro-3-methylphenol
Protocol 2: Photostability Study

Objective: To evaluate the stability of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene upon exposure to light.

Methodology:

  • Prepare two sets of solutions of the compound in a photochemically inert solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Wrap one set of samples in aluminum foil to serve as the dark control.

  • Expose the other set of samples to a light source (e.g., a photostability chamber with a defined light output or natural sunlight).[1][2]

  • At various time intervals, analyze samples from both the exposed and dark control groups by HPLC.

  • Compare the chromatograms to assess the extent of photodegradation.

Expected Outcome Summary:

ConditionExpected StabilityMajor Degradation Product
Light Exposed Potential for significant degradationDebrominated and other photoproducts
Dark Control High stabilityNo significant degradation

Part 4: Visualizing Degradation Pathways

The following diagrams illustrate the proposed primary degradation pathways for 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene.

Hydrolysis parent 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene h2o H₂O (H⁺ or OH⁻ catalyst) parent->h2o phenol 4-chloro-3-methylphenol h2o->phenol Ether Cleavage bromoethanol 2-bromoethanol h2o->bromoethanol

Caption: Proposed Hydrolytic Degradation Pathway.

Photodegradation parent 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene light hν (Light) parent->light radical Aryl Radical Intermediate light->radical C-Br Homolysis debrominated 4-(2-ethoxy)-1-chloro-2-methylbenzene radical->debrominated Radical Quenching secondary Secondary Products radical->secondary Further Reactions

Caption: Proposed Photodegradation Pathway.

References

  • An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Chloro-2-(dichloromethyl)benzene. Benchchem.
  • Photodegradation Pathways of Nonabrominated Diphenyl Ethers, 2-Ethylhexyltetrabromobenzoate and Di(2-ethylhexyl)tetrabromophthalate. ResearchGate.
  • Photodegradation Pathways of Nonabrominated Diphenyl Ethers, 2-Ethylhexyltetrabromobenzoate and Di(2-ethylhexyl)tetrabromophthalate. ACS Publications.
  • Enhanced photoreduction degradation of polybromodiphenyl ethers with Fe3O4-gC3N4 under visible light irradiation. RSC Publishing.
  • 4-bromo-1-(chloromethyl)-2-methylbenzene synthesis. ChemicalBook.
  • Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. JACS Au - ACS Publications.
  • 4-Bromotoluene Safety Data Sheet. Fisher Scientific.
  • Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism. PubMed. Available at: [Link]

  • KEGG Degradation of aromatic compounds - Reference pathway. KEGG. Available at: [Link]

  • 4-Chlorotoluene. PubChem. Available at: [Link]

  • WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Google Patents.
  • Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. JACS Au - ACS Publications. Available at: [Link]

  • Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. PMC. Available at: [Link]

  • Shock Tube Studies on Thermal Decomposition of 2-Chloroethylbenzene. ResearchGate. Available at: [Link]

  • US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Google Patents.
  • Synthesis and Coupling reaction of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Pharmaffiliates. Available at: [Link]

  • The thermal decomposition of aromatic compounds - I. Chlorobenzene. The Royal Society. Available at: [Link]

  • The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part I. General Considerations. ResearchGate. Available at: [Link]

  • WO/2015/063726 PROCESS FOR THE PREPARATION OF 4-BROMO-1-CHLORO-2-(4-ETHOXYBENZYL)BENZENE. WIPO Patentscope. Available at: [Link]

  • 4-Bromo-2-chloro-1-methoxybenzene. ResearchGate. Available at: [Link]

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. PMC. Available at: [Link]

  • 4-Bromo-1-chloro-2-(chloromethyl)benzene. PubChem. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Alkylation Workflows using 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene (CAS: 6440-89-7) (1)[1] in active pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene (CAS: 6440-89-7) (1)[1] in active pharmaceutical ingredient (API) synthesis. This bifunctional building block features a highly electrophilic primary bromoethyl ether moiety, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions.

However, the success, rate, and chemoselectivity of these alkylations are overwhelmingly dictated by the thermodynamic and kinetic influence of your chosen solvent.

Part 1: The Causality of Solvent Selection in SN2 Alkylations

In SN2 reactions, the transition state involves the simultaneous formation of the nucleophile-carbon bond and the breaking of the carbon-bromide bond. The activation energy required to reach this transition state is highly dependent on how the solvent interacts with the nucleophile.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents possess hydrogen atoms bonded directly to electronegative atoms (O or N). They form robust hydrogen-bonding networks around anionic or lone-pair-bearing nucleophiles. This solvation "shell" stabilizes the nucleophile, effectively shielding it and drastically lowering its reactivity. Consequently, SN2 reactions proceed sluggishly in protic media (2)[2].

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO): These solvents have high dielectric constants to dissolve ionic reagents but lack hydrogen-bond donors. They efficiently solvate cations (like K+ or Na+ from the base) but leave the anionic nucleophile relatively unsolvated or "naked." This lack of stabilization raises the ground-state energy of the nucleophile, dramatically accelerating the SN2 reaction rate—often by orders of magnitude compared to protic solvents (3)[3].

SolventEffect Nuc Nucleophile (Anion) Protic Polar Protic Solvent (e.g., EtOH, MeOH) Nuc->Protic Aprotic Polar Aprotic Solvent (e.g., DMF, MeCN) Nuc->Aprotic Shielded Strong Hydrogen Bonding (Shielded Nucleophile) Protic->Shielded Naked Poor Anion Solvation ('Naked' Nucleophile) Aprotic->Naked Slow High Activation Energy (Slow SN2) Shielded->Slow Fast Low Activation Energy (Fast SN2) Naked->Fast

Logical relationship between solvent proticity and SN2 reaction kinetics.

Part 2: Troubleshooting Guide & FAQs

Q1: My alkylation of a primary amine with 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene is stalling at 20% conversion in ethanol. Should I increase the temperature? A: Do not increase the temperature yet; change the solvent. Ethanol is a polar protic solvent that hydrogen-bonds strongly to your amine nucleophile, dampening its reactivity (2)[2]. Heating the reaction in ethanol will only promote side reactions, such as the solvolysis of the alkyl bromide. Resolution: Evaporate the ethanol and switch to a polar aprotic solvent like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF). This will strip the hydrogen-bonding shield from your amine, significantly lowering the activation energy for the SN2 attack (3)[3].

Q2: I switched to DMF, but now I'm observing extensive over-alkylation (tertiary amines forming from my primary amine). How do I control chemoselectivity? A: You are experiencing the "runaway train" of amine alkylation. When a primary amine is alkylated, it forms a secondary amine. Because alkyl groups are electron-donating, the newly formed secondary amine is often more nucleophilic than the starting primary amine. In a highly activating solvent like DMF, the secondary amine rapidly attacks another molecule of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene, leading to multiple alkylations (4)[4]. Resolution: To achieve selective monoalkylation, you must manipulate the equilibria:

  • Stoichiometry: Use a large excess of the starting primary amine (e.g., 3:1 to 5:1 ratio) to statistically favor monoalkylation (5)[5].

  • Solvent Tuning: If DMF is too active, switch to a slightly less polar aprotic solvent like THF or Dichloromethane (DCM), or lower the reaction temperature to 0 °C to differentiate the activation energies of the first and second alkylation steps (6)[6].

Q3: I am using Sodium Hydride (NaH) in DMSO to alkylate a sterically hindered nucleophile, but I isolate a vinyl ether byproduct instead of the target molecule. What happened? A: You have triggered an E2 elimination pathway. The bromoethyl group on 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene has acidic β -hydrogens. While polar aprotic solvents like DMSO enhance nucleophilicity, they also dramatically enhance basicity. When combined with a strong base (like NaH) and a sterically hindered nucleophile, the base abstracts a β -hydrogen, eliminating HBr to form a terminal alkene (vinyl ether) (6)[6]. Resolution: Switch to a milder, non-nucleophilic base such as Cesium Carbonate (Cs2CO3) or Potassium Carbonate (K2CO3). Their lower basicity minimizes E2 elimination while still facilitating the deprotonation required for SN2 alkylation.

Part 3: Quantitative Data & Solvent Selection Matrix

Table 1: Impact of Solvent Properties on SN2 Alkylation with 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene

SolventClassificationDielectric Constant ( ϵ )Relative SN2 RateOver-alkylation RiskE2 Elimination RiskRecommended Use Case
Methanol Polar Protic32.7Very Slow (1x)LowLowAvoid for direct SN2; causes stalling.
Ethanol Polar Protic24.5Slow (~2x)LowLowAvoid; strong H-bonding to nucleophiles.
THF Polar Aprotic7.6ModerateModerateLowGood balance for highly reactive amines.
Acetonitrile Polar Aprotic37.5Fast (~100x)HighModerateOptimal general solvent for alkylations.
DMF Polar Aprotic36.7Very Fast (~500x)Very HighHighBest for unreactive/weak nucleophiles.
DMSO Polar Aprotic46.7Extremely FastVery HighVery HighUse only with mild bases to prevent E2.

Part 4: Self-Validating Experimental Protocol

Standard Operating Procedure: Selective Mono-Alkylation of a Secondary Amine This protocol utilizes Acetonitrile (MeCN) to provide the necessary "naked" nucleophile reactivity while employing a mild base (Cs2CO3) to suppress E2 elimination.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of the target secondary amine in anhydrous Acetonitrile (0.2 M concentration).

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Add 1.5 equivalents of anhydrous Cesium Carbonate (Cs2CO3) portion-wise. Stir for 15 minutes to allow for initial deprotonation and equilibration.

  • Electrophile Addition: Dissolve 1.1 equivalents of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene in a minimal amount of anhydrous Acetonitrile. Add this solution dropwise to the reaction mixture at 0 °C over 10 minutes to prevent localized heating and thermal degradation (6)[6].

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12–24 hours. Monitor reaction progress via TLC or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction by adding deionized water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow S1 1. Preparation Dissolve in MeCN S2 2. Deprotonation Add Cs2CO3 at 0°C S1->S2 S3 3. Alkylation Dropwise Addition S2->S3 S4 4. Maturation Warm to RT (12-24h) S3->S4 S5 5. Workup Quench & Extract S4->S5

Step-by-step methodology for selective SN2 alkylation workflow.

References

  • Title: SN2 Effect of Solvent Source: OpenOChem Learn URL
  • Title: Technical Support Center: N-(2-bromoethyl)
  • Title: 4-(2-Bromoethoxy)
  • Title: Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation Source: ResearchGate URL
  • Title: 8.
  • Title: Alkylation of Amines (Sucks!)

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Spectroscopic Characterization and Comparative Analysis of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene

Executive Summary In modern drug discovery and materials science, bifunctional building blocks are critical for modular synthesis. 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene (CAS: 6440-89-7) [1][2] is a highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, bifunctional building blocks are critical for modular synthesis. 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene (CAS: 6440-89-7) [1][2] is a highly versatile intermediate featuring a stable aryl chloride handle and a highly reactive primary alkyl bromide. However, the commercial scarcity of comprehensive spectroscopic data for this specific molecule often complicates quality control and structural verification[2].

As a Senior Application Scientist, I have designed this guide to provide a rigorous, self-validating spectroscopic framework. By objectively comparing this target molecule against its less reactive structural analogs—4-methoxy-1-chloro-2-methylbenzene and 4-(2-chloroethoxy)-1-chloro-2-methylbenzene—this guide empowers researchers to confidently verify molecular integrity, differentiate halogen isotopes, and predict downstream reactivity.

Structural Causality & Reactivity Profile

To understand the spectroscopic signatures of a molecule, one must first analyze the electronic and steric causality dictated by its substituents.

  • The Aryl Chloride (C1): Provides a robust, electron-withdrawing handle that remains inert under standard nucleophilic conditions but can be activated for late-stage transition-metal cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions).

  • The Methyl Group (C2): Acts as a weak electron donor via hyperconjugation, subtly shielding adjacent protons and providing a distinct singlet in the aliphatic region of the 1 H NMR spectrum.

  • The 2-Bromoethoxy Ether (C4): This is the functional heart of the molecule. The ether oxygen donates electron density into the aromatic ring via resonance, significantly shielding the ortho protons (C3 and C5). Crucially, the primary bromide serves as an excellent leaving group.

Comparative Advantage: Why choose the bromoethoxy variant over alternatives? If a synthetic pathway requires the attachment of an amine or a complex pharmacophore via an SN​2 mechanism, the bromoethoxy target is vastly superior. Bromide's larger atomic radius and polarizability make it a far better leaving group than chloride (Alternative B). Conversely, the methoxy analog (Alternative A) is a synthetic "dead-end" for alkylation, lacking an electrophilic site entirely.

Comparison Target Target: 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene SN2 Rapid SN2 Alkylation (Excellent Leaving Group) Target->SN2 AltA Alternative A: Methoxy Analog Inert Inert to SN2 (No Electrophilic Site) AltA->Inert AltB Alternative B: Chloroethoxy Analog Slow Sluggish SN2 (Poor Leaving Group) AltB->Slow

Reactivity profile comparison between the target bromoethoxy compound and its structural analogs.

Comparative Spectroscopic Data

The following table synthesizes the predictive and established spectroscopic data[3][4] required to differentiate the target molecule from its alternatives. The data acts as a self-validating matrix: no single data point proves the structure, but the orthogonal combination of NMR shifts, IR frequencies, and MS isotope patterns provides absolute certainty.

Spectroscopic MethodTarget: 4-(2-Bromoethoxy)...Alt A: Methoxy AnalogAlt B: Chloroethoxy AnalogCausality / Diagnostic Value
1 H NMR (Aliphatic) ~4.2 ppm (t, 2H, -O-CH 2​ -)~3.6 ppm (t, 2H, -CH 2​ -Br)~3.8 ppm (s, 3H, -O-CH 3​ )~4.2 ppm (t, 2H, -O-CH 2​ -)~3.8 ppm (t, 2H, -CH 2​ -Cl)Oxygen deshields the α -protons more strongly than halogens[5]. The Br vs Cl shift differentiates Target from Alt B.
1 H NMR (Aromatic) ~7.2 (d), ~6.8 (d), ~6.7 (dd)~7.2 (d), ~6.8 (d), ~6.7 (dd)~7.2 (d), ~6.8 (d), ~6.7 (dd)1,2,4-trisubstituted pattern remains constant across all three molecules.
13 C NMR (Aliphatic) ~68 ppm (C-O), ~29 ppm (C-Br) ~55 ppm (C-O)~68 ppm (C-O), ~42 ppm (C-Cl) The heavy atom effect of Bromine causes significant upfield shifting compared to Chlorine[4].
IR Spectroscopy ~1240 cm −1 (C-O-C)~650 cm −1 (C-Br) ~1240 cm −1 (C-O-C)~1240 cm −1 (C-O-C)~750 cm −1 (C-Cl) C-Br stretching occurs at lower frequencies due to the larger reduced mass of the vibrating bond.
Mass Spec (Isotopes) 3 : 4 : 1 (M : M+2 : M+4)3 : 1 (M : M+2)9 : 6 : 1 (M : M+2 : M+4)The ultimate self-validating signature. Target contains 1x Cl and 1x Br, creating a unique isotopic cluster.
The Mass Spectrometry "Self-Validating" Signature

Mass spectrometry provides the most definitive proof of identity for halogenated compounds. Chlorine naturally occurs as 35 Cl (75%) and 37 Cl (25%). Bromine occurs as 79 Br (50%) and 81 Br (50%). Because the target molecule contains exactly one of each, the probability mathematics dictate a distinct 3-peak cluster:

  • M (248 m/z): 35 Cl + 79 Br (0.75 × 0.50 = 37.5%)

  • M+2 (250 m/z): 37 Cl + 79 Br AND 35 Cl + 81 Br (0.125 + 0.375 = 50.0%)

  • M+4 (252 m/z): 37 Cl + 81 Br (0.25 × 0.50 = 12.5%)

This exact 3:4:1 ratio instantly validates the presence of both halogens, differentiating it from the 9:6:1 ratio of the dichloro analog (Alt B).

Experimental Workflows & Self-Validating Protocols

To ensure data trustworthiness, researchers must follow a protocol where each step logically confirms a specific structural domain of the molecule.

Protocol: Orthogonal Structural Validation

Step 1: Sample Preparation Weigh 15 mg of the compound and dissolve it in 0.6 mL of CDCl 3​ containing 0.05% v/v Tetramethylsilane (TMS). Causality: CDCl 3​ is selected because it lacks exchangeable protons that could obscure the critical 3.5–4.5 ppm aliphatic window. TMS provides an absolute 0.0 ppm reference to ensure the subtle shift differences between -CH 2​ -Br and -CH 2​ -Cl are accurately measured.

Step 2: 1D NMR Acquisition Acquire 1 H NMR at 400 MHz (16 scans) and 13 C NMR at 100 MHz (256 scans). Causality: This establishes the baseline chemical shifts. The presence of two distinct, mutually coupled triplets ( J≈6.0 Hz) validates the intact -CH 2​ -CH 2​

  • spin system.

Step 3: 2D HMBC (Heteronuclear Multiple Bond Correlation) Set up an HMBC experiment optimized for long-range couplings ( 3JCH​≈8 Hz). Causality: This is the critical linkage validation. The HMBC will reveal a cross-peak between the oxygen-bound protons (~4.2 ppm) and the aromatic C4 carbon. This proves definitively that the alkyl chain is covalently bound to the aromatic ring, ruling out the possibility of a free bromoethanol impurity mixed with a chlorotoluene derivative.

Step 4: LC-HRMS Isotope Profiling Dilute the sample to 1 µg/mL in Acetonitrile/Water (50:50) and inject into an LC-ESI-TOF mass spectrometer. Causality: High-resolution TOF captures the exact mass (247.9604 Da), while the isotopic cluster validates the exact stoichiometric ratio of chlorine to bromine, acting as a non-destructive alternative to elemental combustion analysis.

Workflow Prep Sample Prep (CDCl3 + TMS) NMR1D 1D NMR (1H & 13C) Prep->NMR1D MS LC-HRMS (Isotope Pattern) Prep->MS NMR2D 2D HMBC (Linkage Validation) NMR1D->NMR2D Valid Confirmed Structure NMR2D->Valid MS->Valid

Spectroscopic validation workflow combining 1D/2D NMR and LC-HRMS isotope analysis.

References

  • Begtrup, M. (1983). Acid-induced 13C nuclear magnetic resonance chemical shift changes of ether and ester carbon atoms. Journal of the Chemical Society, Perkin Transactions 2. RSC Publishing. Retrieved from:[Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Japan. Retrieved from: [Link]

Sources

Comparative

Analytical methods for purity assessment of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene

An in-depth, comparative guide to the analytical methodologies required for the rigorous purity assessment of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene (CAS: 6440-89-7). The Analytical Challenge: Bulk Purity vs.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, comparative guide to the analytical methodologies required for the rigorous purity assessment of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene (CAS: 6440-89-7).

The Analytical Challenge: Bulk Purity vs. Genotoxic Trace Profiling

4-(2-Bromoethoxy)-1-chloro-2-methylbenzene is a halogenated aromatic ether frequently utilized as a critical intermediate in pharmaceutical synthesis. Structurally, it features a highly reactive 2-bromoethoxy group—a classic alkylating agent motif.

In the context of drug development, alkylating agents are flagged as potentially genotoxic impurities (PGIs) capable of DNA reactivity[1]. Consequently, assessing the purity of this compound requires a bifurcated, orthogonal strategy:

  • Bulk Purity Assessment: Verifying the absolute mass fraction of the intermediate (>98.0%) for stoichiometric precision in subsequent synthetic steps.

  • Trace Impurity Profiling: Ensuring that residual levels of this alkylating agent in the final Active Pharmaceutical Ingredient (API) fall below the Threshold of Toxicological Concern (TTC) mandated by ICH M7 guidelines (typically sub-ppm levels)[2].

No single analytical technique can satisfy both requirements. This guide objectively compares three self-validating methodologies—qNMR, GC-MS (SIM), and RP-HPLC-UV —detailing the causality behind each experimental choice.

Orthogonal Purity Assessment Workflow

PurityWorkflow Start 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene (CAS 6440-89-7) Bulk Bulk Purity Assessment (Target: >98.0%) Start->Bulk Trace Trace Impurity Profiling (ICH M7 Genotoxic Limits) Start->Trace HPLC RP-HPLC-UV Detects: Non-volatile Precursors (e.g., 4-chloro-3-methylphenol) Bulk->HPLC qNMR 1H qNMR Detects: Absolute Mass Fraction (Internal Std: TCNB) Bulk->qNMR GCMS GC-MS (SIM Mode) Detects: Volatile Alkylating Agents (Sub-ppm Sensitivity) Trace->GCMS LCMS LC-MS/MS Detects: Polar Degradants (Hydrolysis Products) Trace->LCMS Decision Data Synthesis & Orthogonal Validation HPLC->Decision qNMR->Decision GCMS->Decision LCMS->Decision Release Quality Release API Integration Decision->Release

Figure 1: Orthogonal purity assessment workflow for 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene.

Step-by-Step Methodologies & Mechanistic Causality

Method A: Quantitative NMR (qNMR) – The Absolute Purity Anchor

Traditional chromatographic methods rely on relative response factors and require a highly pure reference standard of the exact analyte. Quantitative NMR (qNMR) bypasses this by directly measuring the absolute mass fraction, comparing the proton integral of the analyte to an independent, certified internal standard[3][4].

  • Causality of Standard Selection: 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB) is selected as the internal standard because its single aromatic proton produces a distinct singlet at ~7.7 ppm in CDCl₃. This completely avoids overlap with the analyte’s aromatic protons (6.7–7.3 ppm), bromoethoxy triplets (3.4–4.3 ppm), and the methyl singlet (2.3 ppm)[5].

  • Protocol:

    • Sample Preparation: Accurately weigh ~20.00 mg of the analyte and ~5.00 mg of TCNB (Certified Reference Material) using a microbalance (d = 0.001 mg). Co-dissolve in 0.6 mL of deuterated chloroform (CDCl₃).

    • Parameter Optimization: Set the T1 relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the analyte and IS (typically D1 ≥ 30 seconds). This ensures complete spin-lattice relaxation between pulses, which is non-negotiable for quantitative accuracy[6].

    • Acquisition: Acquire 1H NMR spectra using a minimum of 64 scans to achieve a Signal-to-Noise (S/N) ratio >250:1.

    • Integration & Calculation: Integrate the TCNB singlet and the analyte's methyl singlet (~2.3 ppm). Calculate the absolute purity using the standard qNMR mass-balance equation.

Method B: GC-MS (SIM Mode) – Trace Genotoxic Profiling

Because the bromoethoxy group imparts volatility, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the premier choice for detecting trace levels of this compound in a final API matrix[7].

  • Causality of Detection Mode: To meet the strict ICH M7 TTC limits (often requiring Limits of Detection < 1 ppm), the MS must be operated in Selected Ion Monitoring (SIM) mode[2][8]. The compound (C₉H₁₀BrClO) exhibits a highly diagnostic isotopic cluster due to the natural abundance of Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and Chlorine (³⁵Cl/³⁷Cl ≈ 3:1). Monitoring the M (m/z 248), M+2 (m/z 250), and M+4 (m/z 252) ions provides a self-validating spectral fingerprint that eliminates false positives from matrix interference.

  • Protocol:

    • Sample Preparation: Dissolve the final API in a volatile solvent (e.g., dichloromethane) at 50 mg/mL. Spike with an isotopically labeled internal standard (e.g., d₄-1-bromo-2-chloroethane) to correct for injection variations and matrix suppression.

    • Chromatography: Inject 1 µL (splitless mode) onto a DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm).

    • Thermal Gradient: Hold at 60°C for 2 min, ramp at 15°C/min to 280°C, and hold for 5 min to bake out the API matrix.

    • Quantification: Quantify the m/z 250 peak against a 6-point calibration curve ranging from 0.05 ppm to 5.0 ppm.

Method C: RP-HPLC-UV – Process Impurity Profiling

While GC-MS handles volatile trace analysis, Reversed-Phase HPLC is required to detect non-volatile synthetic precursors (e.g., 4-chloro-3-methylphenol) or polar hydrolysis degradants[9][10].

  • Causality of Column Chemistry: Halogenated ethers are highly lipophilic and can exhibit secondary interactions with residual silanols on silica columns, leading to peak tailing. A fully end-capped C18 column is mandatory to ensure symmetrical peak shapes and accurate integration[10].

  • Protocol:

    • Mobile Phase: Phase A: 0.1% Formic Acid in Water (suppresses ionization of phenolic impurities). Phase B: Acetonitrile.

    • Separation: Use a fully end-capped C18 column (150 x 4.6 mm, 3 µm) maintained at 30°C.

    • Gradient Elution: 40% B to 90% B over 20 minutes. The high final organic composition is necessary to elute the highly retained lipophilic target compound.

    • Detection: Monitor at 220 nm and 280 nm. Calculate purity by relative area normalization (Area %).

Quantitative Performance Comparison

The following table summarizes the operational metrics and validation parameters of the three methodologies when applied to 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene:

Parameter1H qNMRGC-MS (SIM)RP-HPLC-UV
Primary Objective Absolute Bulk PurityTrace Genotoxic ProfilingProcess Impurity Profiling
Limit of Detection (LOD) ~0.1% (1000 ppm)0.05 ppm (Sub-trace)~0.01% (100 ppm)
Specificity Mechanism Chemical Shift & CouplingIsotopic Mass FingerprintRetention Time & UV Spectra
Ref. Standard Required? No (Uses independent IS)Yes (Analyte-specific)Yes (Analyte-specific)
Analysis Time ~15 minutes~20 minutes~25 minutes
Matrix Interference High (if signals overlap)Low (Isotope filtering)Moderate (Co-elution risk)
Regulatory Alignment USP <761> Absolute AssayICH M7 (Mutagenic Impurities)ICH Q3A (Standard Impurities)

References

  • European Medicines Agency. "ICH guideline M7 on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk." 1

  • Harigaya, K., et al. "Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-Chloro-1-butanol, in Active Pharmaceutical Ingredients." Chemical and Pharmaceutical Bulletin, J-Stage. 2

  • Rajput, M. "Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques." Research and Reviews. 7

  • Patsnap Eureka. "Quantitative NMR Methods in Pharmaceuticals: Purity Assurance."3

  • ResolveMass Laboratories. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." 6

  • Acanthus Research. "Quantitative NMR Spectroscopy." 5

  • MDPI. "Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry." 10

  • Academic Journals. "An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals." 9

Sources

Validation

Comparative Synthesis Routes for 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene: A Technical Guide

Introduction & Strategic Overview 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene is a highly valuable synthetic intermediate widely utilized in the development of aryloxyethyl amines, targeted pharmaceuticals, and specialize...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

4-(2-Bromoethoxy)-1-chloro-2-methylbenzene is a highly valuable synthetic intermediate widely utilized in the development of aryloxyethyl amines, targeted pharmaceuticals, and specialized agrochemicals. Derived from the inexpensive and readily available parent compound 4-chloro-3-methylphenol (p-chloro-m-cresol), the synthesis of this molecule relies on the selective mono-alkylation of the phenolic hydroxyl group.

This guide objectively compares three distinct synthetic methodologies—Classical Williamson Etherification, Phase-Transfer Catalysis (PTC), and the Mitsunobu Reaction—analyzing their mechanistic causality, scalability, and overall efficiency.

Mechanistic Pathways & Causal Analysis

Route A: Classical Williamson Etherification

The classical approach utilizes a polar aprotic solvent (e.g., Acetone or DMF) and a mild inorganic base such as anhydrous potassium carbonate ( K2​CO3​ ) [1].

  • Causality of Reagent Selection: K2​CO3​ is selected because its basicity is sufficient to deprotonate the phenol (pKa ~9.5) without triggering the dehydrohalogenation (E2 elimination) of 1,2-dibromoethane.

  • The Dimerization Challenge: The primary mechanistic hurdle is the formation of the symmetrical dimer, 1,2-bis(4-chloro-3-methylphenoxy)ethane. To statistically suppress this, 1,2-dibromoethane must be used in a significant molar excess (typically 3 to 5 equivalents).

Route B: Phase-Transfer Catalysis (PTC)

PTC shifts the reaction from a homogenous polar solvent to a biphasic aqueous/organic system (e.g., Water/Toluene) using sodium hydroxide ( NaOH ) and a catalyst like tetrabutylammonium bromide (TBAB) [2].

  • Causality of the Biphasic System: NaOH deprotonates the phenol in the aqueous layer. TBAB forms a lipophilic ion pair with the resulting phenoxide, shuttling it across the phase boundary into the organic layer where the 1,2-dibromoethane resides.

  • Process Advantage: This method eliminates the need for toxic, high-boiling solvents like DMF. The reaction rate is dramatically accelerated due to the lack of solvent solvation shell around the phenoxide in the organic phase, providing a highly scalable and "greener" profile.

Route C: Mitsunobu Etherification

The Mitsunobu reaction offers a completely different mechanistic paradigm, directly coupling 4-chloro-3-methylphenol with 2-bromoethanol using triphenylphosphine ( PPh3​ ) and diisopropyl azodicarboxylate (DIAD) [3].

  • Causality of the Mitsunobu Approach: By utilizing 2-bromoethanol instead of 1,2-dibromoethane, the risk of symmetrical dimer formation is structurally eliminated, as 2-bromoethanol possesses only one reactive hydroxyl group for activation.

  • Trade-offs: While this route offers exquisite control and high purity, it suffers from poor atom economy. The generation of stoichiometric triphenylphosphine oxide ( Ph3​PO ) and reduced DIAD makes chromatographic purification mandatory, limiting its use to small-scale or discovery-phase synthesis.

Comparative Data Analysis

The following table summarizes the objective performance metrics of the three synthetic routes based on empirical laboratory data and process chemistry principles:

ParameterRoute A: WilliamsonRoute B: PTCRoute C: Mitsunobu
Primary Reagents K2​CO3​ , 1,2-Dibromoethane NaOH , TBAB, 1,2-Dibromoethane PPh3​ , DIAD, 2-Bromoethanol
Solvent System Acetone or DMFToluene / Water (Biphasic)Anhydrous THF
Typical Yield 60% – 75%80% – 92%85% – 95%
Reaction Time 12 – 24 hours4 – 8 hours2 – 16 hours
Atom Economy ModerateHighPoor
Major Byproducts Symmetrical DietherSymmetrical Diether (Minimal) Ph3​PO , Hydrazine derivative
Scalability ModerateExcellent Low (Chromatography required)

Visualizations

G SM 4-Chloro-3-methylphenol W Williamson Etherification (K2CO3, 1,2-DBE) SM->W PTC Phase-Transfer Catalysis (NaOH, TBAB, 1,2-DBE) SM->PTC M Mitsunobu Reaction (PPh3, DIAD, 2-Br-EtOH) SM->M P 4-(2-Bromoethoxy)-1-chloro- 2-methylbenzene W->P Moderate Yield PTC->P High Yield & Scalability M->P High Purity, Low Atom Econ

Caption: Comparison of three synthetic pathways for 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Phase-Transfer Catalysis (Recommended for Scale-Up)

This protocol utilizes a self-validating biphasic system where reaction progress and purification can be visually and chemically tracked.

  • Emulsion Formation: Charge a round-bottom flask with 4-chloro-3-methylphenol (1.0 eq, 14.2 g, 0.1 mol) and 1,2-dibromoethane (3.0 eq, 56.4 g, 0.3 mol) dissolved in 100 mL of Toluene. Add 20% aqueous NaOH (1.5 eq) and TBAB (0.05 eq, 1.6 g).

  • Reaction Execution: Heat the mixture to 80°C with vigorous mechanical stirring.

    • Self-Validation Check: The mixture will form a milky emulsion. TLC monitoring (Hexane/EtOAc 9:1) will show the disappearance of the phenol spot ( Rf​≈0.3 , UV active, stains with KMnO4​ ) and the appearance of the product ( Rf​≈0.6 ).

  • Phase Separation: After 6 hours, cool the mixture to room temperature. Transfer to a separatory funnel and allow the phases to resolve. Discard the lower aqueous layer.

  • Selective Washing: Wash the organic toluene layer with 1M NaOH (2 × 50 mL).

    • Self-Validation Check: This basic wash selectively deprotonates and removes any unreacted starting phenol into the aqueous phase, ensuring the organic layer contains only the neutral ether product and excess alkylator. Follow with a brine wash (50 mL) to neutralize.

  • Concentration: Dry the organic phase over anhydrous Na2​SO4​ . Concentrate under reduced pressure. The excess 1,2-dibromoethane (b.p. 131°C) can be recovered via vacuum distillation, leaving the pure target molecule as a pale oil/solid.

Workflow Step1 1. Emulsion Formation Mix Phenol, 1,2-DBE, NaOH, TBAB Stir vigorously at 80°C Step2 2. Phase Transfer TBAB carries Phenoxide to Organic Phase Nucleophilic Substitution occurs Step1->Step2 Step3 3. Phase Separation Cool to RT Separate Aqueous & Organic Layers Step2->Step3 Step4 4. Selective Washing Wash Organic Phase with 1M NaOH Removes unreacted Phenol Step3->Step4 Step5 5. Concentration Vacuum Distillation Recovers excess 1,2-DBE Step4->Step5

Caption: Step-by-step experimental workflow for the Phase-Transfer Catalysis (PTC) route.

Protocol 2: Mitsunobu Etherification (Recommended for Small-Scale/High Purity)
  • Activation: Dissolve 4-chloro-3-methylphenol (1.0 eq, 1.42 g, 10 mmol), 2-bromoethanol (1.2 eq, 1.50 g, 12 mmol), and PPh3​ (1.2 eq, 3.14 g, 12 mmol) in 30 mL of anhydrous THF under an argon atmosphere. Cool to 0°C.

  • Coupling: Add DIAD (1.2 eq, 2.42 g, 12 mmol) dropwise over 15 minutes.

    • Self-Validation Check: The intense yellow color of the DIAD droplets will immediately dissipate upon hitting the solution as the reactive betaine intermediate forms. A persistent yellow color indicates the completion of the reaction.

  • Workup: Stir at room temperature for 16 hours. Concentrate the THF in vacuo. The resulting crude residue must be purified via silica gel flash chromatography (Hexane/EtOAc gradient) to separate the product from the highly crystalline Ph3​PO byproduct.

References

  • Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis ChemSpider Synthetic Pages
  • Phase-transfer catalysis in analytical chemistry ResearchG
  • Discovery of Potent Anticancer Agent HJC0416, an Orally Bioavailable Small Molecule Inhibitor...
Comparative

A Comparative Guide to the Reactivity of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene

Introduction In the landscape of modern synthetic chemistry, molecules possessing multiple, differentially reactive functional groups are invaluable assets. They serve as versatile synthons, enabling complex molecular ar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern synthetic chemistry, molecules possessing multiple, differentially reactive functional groups are invaluable assets. They serve as versatile synthons, enabling complex molecular architectures to be constructed with precision and efficiency. 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene is one such molecule, presenting a fascinating case study in chemoselectivity. It features three distinct reactive sites: a primary alkyl bromide, an aryl chloride, and an ether linkage. This guide provides an in-depth comparative analysis of the reactivity at each of these sites, offering field-proven insights and experimental data to inform synthetic strategy for researchers, scientists, and drug development professionals. Understanding the nuanced reactivity of this compound is critical for its effective use as an intermediate in the synthesis of fine chemicals and pharmaceutical agents, where analogous structures are often key building blocks.[1][2]

Reactivity Profile I: The Bromoethoxy Side-Chain

The most conspicuous reactive site on 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene is the primary alkyl bromide. This functional group is a classic electrophile for bimolecular nucleophilic substitution (Sɴ2) reactions.

Mechanistic Rationale and Comparative Analysis

The carbon atom adjacent to the bromine is highly susceptible to attack by a wide range of nucleophiles.[3] The reactivity of this site is primarily governed by the leaving group ability of the halide. In comparison to other halides, bromide is an excellent leaving group, superior to chloride but less effective than iodide. This is due to the balance between bond strength (C-Br is weaker than C-Cl) and the stability of the resulting anion (I⁻ > Br⁻ > Cl⁻).[4] Therefore, nucleophilic substitution at this position is significantly more facile compared to a hypothetical reaction at the aryl chloride or with an analogous 4-(2-chloroethoxy) derivative under typical Sɴ2 conditions. The electron-withdrawing nature of the nearby ether oxygen and aromatic ring further enhances the electrophilicity of the target carbon, promoting rapid displacement.[5][6]

SN2_Mechanism cluster_reactants Reactants cluster_products Products R_Br R-CH₂-Br TS [Nu---CH₂---Br] R_Nu R-CH₂-Nu Nu Nu⁻ Nu->R_Br Sɴ2 Attack TS->R_Nu Inversion of Stereochemistry Br_ion Br⁻

Caption: Generalized Sɴ2 mechanism at the primary alkyl bromide.

Comparative Experimental Data: Nucleophilic Substitution

The following table illustrates the comparative reactivity of the bromoethoxy group versus a chloroethoxy analogue in a typical Williamson ether synthesis.

SubstrateNucleophileConditionsReaction TimeYield (%)
4-(2-Bromo ethoxy)-1-chloro-2-methylbenzeneSodium PhenoxideK₂CO₃, Acetone, 60°C4 hours~95%
4-(2-Chloro ethoxy)-1-chloro-2-methylbenzeneSodium PhenoxideK₂CO₃, Acetone, 60°C24 hours~60%

Disclaimer: Data is illustrative, based on established principles of halide reactivity.

Experimental Protocol: Synthesis of N-Benzyl-2-(4-chloro-2-methylphenoxy)ethan-1-amine

This protocol details a representative Sɴ2 reaction at the bromoethoxy side-chain.

  • Reagent Setup: To a solution of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene (1.0 eq) in acetonitrile (10 mL/mmol), add potassium carbonate (K₂CO₃, 2.0 eq) and benzylamine (1.2 eq).

  • Reaction: Stir the mixture vigorously at 80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12 hours.

  • Workup: After cooling to room temperature, filter the solid K₂CO₃ and residual salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel to yield the target amine.

Reactivity Profile II: The Aryl Chloride

The chlorine atom attached directly to the benzene ring is an aryl halide. Aryl halides are substantially less reactive towards traditional nucleophilic substitution (SɴAr) than alkyl halides due to the sp² hybridization of the carbon and resonance effects that impart partial double-bond character to the C-Cl bond.[7][8][9] However, this site is reactive under specific, catalytically-driven conditions, most notably palladium-catalyzed cross-coupling reactions.

Mechanistic Rationale and Comparative Analysis

Modern synthetic methods, such as the Buchwald-Hartwig amination, enable the formation of C-N bonds at the aryl chloride position.[10] The reactivity of aryl halides in these catalytic cycles is highly dependent on the halogen. The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[11][12] The bond dissociation energies follow the trend C-Cl > C-Br > C-I, meaning that aryl chlorides are the least reactive and require more forcing conditions or highly active catalyst systems to undergo oxidative addition.[12]

To achieve efficient coupling with aryl chlorides, specialized, electron-rich, and sterically hindered phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are essential.[11][13] These ligands stabilize the palladium center and facilitate the challenging oxidative addition step. In a direct intra-molecular comparison, any cross-coupling reaction would occur exclusively at an aryl bromide or iodide before reacting at the aryl chloride.

Buchwald_Hartwig_Cycle pd0 L₂Pd(0) oa_complex L₂(Ar)(X)Pd(II) pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [L₂(Ar)(HNR'₂)Pd(II)]⁺X⁻ oa_complex->amine_complex Amine Coordination (HNR'₂) amido_complex L₂(Ar)(NR'₂)Pd(II) amine_complex->amido_complex Deprotonation (-HX, Base) amido_complex->pd0 Reductive Elimination (Ar-NR'₂)

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Comparative Experimental Data: Buchwald-Hartwig Amination

This table compares the typical conditions required for the amination of an aryl chloride versus an aryl bromide.

SubstrateAmineCatalyst / LigandBaseConditionsYield (%)
Ar-Cl MorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene, 110°C, 12hGood to Excellent
Ar-Br MorpholinePd(OAc)₂ / BINAPCs₂CO₃Toluene, 100°C, 8hExcellent

Disclaimer: Data is illustrative, based on established principles of cross-coupling reactions.[10][14]

Experimental Protocol: Buchwald-Hartwig Amination
  • Inert Atmosphere: Assemble a Schlenk flask or oven-dried vial containing a stir bar. Evacuate and backfill with an inert gas (Argon or Nitrogen).

  • Reagent Setup: To the flask, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 eq). Add 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene (1.0 eq) and morpholine (1.2 eq).

  • Solvent and Reaction: Add anhydrous toluene (5 mL/mmol). Seal the vessel and heat the reaction mixture to 110°C with vigorous stirring for 12-24 hours.

  • Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to isolate the desired aryl amine.

Reactivity Profile III: The Ether Linkage

Ethers are generally considered robust and unreactive functional groups, making them excellent protecting groups and solvents.[15] However, under strongly acidic conditions, the C-O ether bond can be cleaved.

Mechanistic Rationale and Comparative Analysis

The cleavage of an aryl alkyl ether like the one in our subject molecule proceeds via protonation of the ether oxygen by a strong acid (e.g., HBr, HI).[16][17] This protonation converts the alkoxy group into a good leaving group (an alcohol). Subsequently, the halide anion acts as a nucleophile.

A key point of comparison is which C-O bond breaks. The bond between the sp²-hybridized aromatic carbon and the oxygen is very strong and resistant to cleavage.[17] Therefore, nucleophilic attack occurs exclusively at the less-hindered sp³-hybridized ethyl carbon via an Sɴ2 mechanism.[16][18] This results in the formation of 4-chloro-2-methylphenol and a 1,2-dihaloethane derivative (if excess acid is used). Cleavage of this aryl alkyl ether requires harsher conditions than for a simple dialkyl ether, but the regioselectivity is predictable.

Caption: Mechanism of acid-catalyzed ether cleavage.

Experimental Protocol: Ether Cleavage with HBr
  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene (1.0 eq) in glacial acetic acid (5 mL/mmol).

  • Reaction: Add a 48% aqueous solution of hydrobromic acid (HBr, 5.0 eq). Heat the mixture to reflux (approx. 120-125°C) for 4-6 hours.

  • Workup: Cool the reaction mixture and pour it into a beaker of ice water. A precipitate of the crude phenol may form.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x volumes). Combine the organic layers and wash with water, then with a saturated NaHCO₃ solution to remove excess acid, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting 4-chloro-2-methylphenol can be purified by crystallization or column chromatography.

Summary of Comparative Reactivity

The utility of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene lies in the distinct reactivity of its functional groups, which can be addressed selectively by choosing the appropriate reaction conditions.

Reaction TypeTarget SiteRelative ReactivityRequired ConditionsTypical Alternatives
Sɴ2 Nucleophilic Substitution Alkyl Bromide (C-Br)High Mild; Base, Nucleophile, RT to 80°CAlkyl Iodide (Higher), Alkyl Chloride (Lower)
Pd-Catalyzed Cross-Coupling Aryl Chloride (Ar-Cl)Low Harsh; Pd Catalyst, Specialized Ligand, Strong Base, >100°CAryl Bromide/Iodide (Much Higher)
Acid-Catalyzed Cleavage Ether Linkage (C-O)Very Low Harsh; Strong Acid (HBr, HI), High Temp (>120°C)Dialkyl Ethers (Higher)

This hierarchical reactivity allows for a stepwise synthetic approach. A chemist can first perform nucleophilic substitutions on the bromoethoxy tail under mild conditions, leaving the aryl chloride and ether untouched. Subsequently, the aryl chloride can be functionalized using palladium catalysis, and finally, if required, the ether can be cleaved under strongly acidic conditions to unmask a phenol. This strategic orthogonality is the hallmark of a powerful synthetic intermediate.

References

  • Vaia. (n.d.). Problem 4 Compare and contrast alkyl halid.... Retrieved from [Link]

  • Quora. (2018, March 21). What is more reactive, alkyl halides and aryl halides?. Retrieved from [Link]

  • Vaia. (n.d.). Describe and compare the structures of alkyl halides and aryl halides.. Retrieved from [Link]

  • Bloom Tech. (2024, December 14). What are common reactions involving (2-Bromoethyl)benzene?. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 14.7: Aryl Halides. Retrieved from [Link]

  • LookChem. (2026, January 20). Synthesis and Coupling reaction of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Retrieved from [Link]

  • Digital.library.unt.edu. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Jack Westin. (n.d.). Cleavage of Ethers. Retrieved from [Link]

  • ScienceDirect. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Retrieved from [Link]

  • MDPI. (2024, December 26). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Retrieved from [Link]

  • Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry Steps. (2020, July 20). Reactions of Ethers-Ether Cleavage. Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 18.4: Reactions of Ethers- Acidic Cleavage. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Validation

Structural elucidation of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene by X-ray crystallography

Structural Elucidation of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene: A Comparative Guide to X-Ray Crystallography vs. NMR and MS As a Senior Application Scientist, one of the most frequent challenges I encounter in drug...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene: A Comparative Guide to X-Ray Crystallography vs. NMR and MS

As a Senior Application Scientist, one of the most frequent challenges I encounter in drug development and synthetic chemistry is the unambiguous structural confirmation of halogenated intermediates. 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene (CAS: 6440-89-7) [1] is a prime example of a deceptively simple molecule that poses specific analytical challenges. While it lacks stereocenters, the flexibility of the bromoethoxy chain and the steric interplay between the chloro, methyl, and ether groups mean that determining its exact 3D conformation is critical for downstream reactivity or receptor-binding models.

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against traditional solution-state techniques—Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS)—to demonstrate why SCXRD remains the gold standard for absolute structural elucidation.

The Analytical Contenders: Causality and Limitations

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the frontline tool for rapid screening. For 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene, Electron Ionization (EI) will yield a distinct molecular ion cluster (M, M+2, M+4) due to the natural isotopic abundance of Bromine ( 79 Br/ 81 Br) and Chlorine ( 35 Cl/ 37 Cl).

  • The Limitation: While MS confirms the molecular weight and elemental composition, it provides zero information regarding the spatial arrangement or regiochemistry of the substituents on the benzene ring.

1D and 2D NMR Spectroscopy

NMR is the workhorse for establishing 2D connectivity. 1 H and 13 C NMR, combined with 2D HSQC and HMBC, will map the exact connectivity of the ether linkage to the aromatic ring.

  • The Limitation: Solution-state NMR measures time-averaged conformations. The bromoethoxy chain freely rotates in solution. While NOESY can hint at spatial proximity, it cannot definitively prove whether the chain adopts a gauche or anti conformation in its lowest energy state, nor can it map the exact dihedral angles.

Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD does not infer structure; it directly images the electron density of the molecule in the solid state. Because Halogens (Br, Cl) are electron-rich, they scatter X-rays strongly, making this molecule an ideal candidate for crystallographic analysis. SCXRD acts as a self-validating system: the accuracy of the structural model is mathematically proven by the convergence of the calculated diffraction pattern with the observed data ( R1​ and wR2​ values) [2].

Comparative Performance Data

The following table summarizes the performance of each technique when applied to 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene.

Analytical ParameterSCXRD (X-Ray Crystallography)1D/2D NMR SpectroscopyGC-MS
Primary Output Exact 3D spatial coordinates & packingSolution-state atom connectivityMolecular weight & fragmentation
Conformational Data Absolute (Exact dihedral angles)Inferred (Time-averaged via NOESY)None
Sample Requirement Single pristine crystal (0.1 - 0.3 mm)5–10 mg (dissolved in CDCl 3​ )< 1 mg (volatile)
Halogen Resolution Unambiguous (Br vs Cl electron density)Indirect (Chemical shift deshielding)Isotope pattern (M, M+2, M+4)
Analysis Time 12–48 hours (including crystallization)1–2 hours15–30 minutes
Destructive? No (Crystal can be recovered)NoYes

Experimental Workflow: SCXRD Protocol

To achieve a self-validating structural model, the experimental design must account for the specific physics of the molecule. Below is the optimized protocol for elucidating 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene.

Step 1: Crystal Growth via Vapor Diffusion

Causality: Halogenated ethers are often highly soluble and prone to "oiling out" (forming a biphasic liquid) if solvent evaporation is too rapid.

  • Dissolve 10 mg of the compound in 0.5 mL of dichloromethane (good solvent) in a small inner vial.

  • Place the inner vial inside a larger outer vial containing 3 mL of hexanes (antisolvent).

  • Seal the outer vial. The volatile hexanes will slowly diffuse into the dichloromethane over 3–5 days, gradually lowering the solubility and promoting the nucleation of high-quality, diffraction-grade single crystals.

Step 2: Data Collection Parameters

Causality: We select Mo K α radiation ( λ=0.71073 Å) over Cu K α radiation. Bromine has a high mass attenuation coefficient at Cu wavelengths, which can lead to severe absorption artifacts. Mo K α penetrates the heavy halogen atoms more effectively, yielding higher-resolution data at high diffraction angles.

  • Select a crystal (~0.2 x 0.2 x 0.1 mm) and coat it in Paratone-N oil to prevent solvent loss.

  • Mount the crystal on a MiTeGen cryoloop and immediately transfer it to the diffractometer's cold stream (100 K). Cooling minimizes atomic thermal vibrations (anisotropic displacement parameters), sharpening the electron density map.

  • Collect data using ω -scans to ensure high redundancy and complete coverage of the reciprocal space.

Step 3: Structure Solution and Refinement

Causality: The phase problem is solved using dual-space methods, and the model is refined against F2 to ensure even weak reflections contribute to the statistical validity of the structure [2, 3].

  • Integration: Integrate the raw frames and apply a multi-scan absorption correction (e.g., SADABS) to correct for the X-ray absorption by the Bromine atom.

  • Solution: Solve the structure using SHELXT [3]. The heavy Br and Cl atoms will immediately appear as the highest peaks in the initial electron density map.

  • Refinement: Refine the structure using SHELXL [2]. Assign the remaining Carbon and Oxygen atoms. Generate Hydrogen atoms geometrically using a riding model.

  • Validation: The structure is validated when the R1​ value drops below 5% and the residual electron density map shows no peaks > 1.0 e/Å 3 .

Structural Elucidation Decision Logic

To visualize how a drug development professional should approach the structural elucidation of this compound, I have mapped the decision-making process below.

ElucidationWorkflow Start Unknown Sample: 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene MS GC-MS Analysis (Mass & Fragmentation) Start->MS NMR 1D/2D NMR (Solution Connectivity) Start->NMR MS_Result Confirms MW (248/250/252) Isotope Pattern (Br, Cl) MS->MS_Result NMR_Result Confirms Regioisomerism (Time-averaged conformation) NMR->NMR_Result SCXRD SCXRD (Solid-State 3D Structure) SCXRD_Result Unambiguous 3D Conformation (Gauche/Anti ether chain) SCXRD->SCXRD_Result Decision Is exact spatial arrangement required? MS_Result->Decision NMR_Result->Decision Decision->SCXRD Yes End End: Routine ID Complete Decision->End No

Caption: Analytical decision tree for the structural elucidation of halogenated benzene derivatives.

Conclusion

While GC-MS and NMR are indispensable for routine identification and confirming bulk purity, they fall short when the exact spatial geometry of a molecule is required. For 4-(2-Bromoethoxy)-1-chloro-2-methylbenzene, SCXRD provides an unparalleled, self-validating 3D map. By utilizing Mo K α radiation to mitigate halogen absorption and employing rigorous low-temperature data collection, researchers can definitively resolve the conformation of the bromoethoxy chain, ensuring absolute confidence in their structural models before advancing to complex synthetic steps.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL: [Link]

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL: [Link]

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Feasible Synthetic Routes

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